Netupitant D6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-XERRXZQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Netupitant D6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Netupitant D6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes detailed experimental protocols and visual representations of key biological pathways to facilitate a deeper understanding of this compound.
Introduction
This compound is the deuterated form of Netupitant, a potent and highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] Netupitant, in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist), is approved for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] The deuteration of Netupitant, specifically the replacement of six hydrogen atoms with deuterium, makes this compound a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a central pyridine ring substituted with a 2-methylphenyl group, a 4-methyl-1-piperazinyl group, and a N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 moiety. The six deuterium atoms are located on the two methyl groups of the isobutyramide side chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N,α,α-Trimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |
| Molecular Formula | C₃₀H₂₆D₆F₆N₄O |
| Molecular Weight | 584.63 g/mol |
| CAS Number | 2070015-31-3 (labeled), 290297-26-6 (unlabeled) |
| PubChem CID | 101668955 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid (White to off-white) | |
| Solubility | DMSO: 9.09 mg/mL (15.55 mM) with sonication and warming to 60°C | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |
| Melting Point | Data not available for D6 form. Netupitant (unlabeled): 155-157 °C |
Pharmacology
Mechanism of Action
Netupitant is a selective antagonist of the human substance P/neurokinin-1 (NK1) receptors. These receptors are G-protein coupled receptors located in the central and peripheral nervous systems. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in the transmission of pain signals and the emetic reflex. By competitively blocking the binding of Substance P to the NK1 receptor, Netupitant inhibits the downstream signaling pathways that lead to nausea and vomiting.
The antiemetic efficacy of the Netupitant/palonosetron combination stems from the targeting of two distinct pathways involved in emesis. Palonosetron, a 5-HT3 receptor antagonist, also contributes to the inhibition of signaling crosstalk between the 5-HT3 and NK1 receptors.
Pharmacokinetics (of Netupitant)
The pharmacokinetic properties of the non-deuterated form, Netupitant, have been extensively studied.
Table 3: Pharmacokinetic Properties of Netupitant
| Parameter | Value | Reference |
| Bioavailability | >60% (oral) | |
| Protein Binding | >99% | |
| Metabolism | Primarily by CYP3A4; to a lesser extent by CYP2D6 and CYP2C9 | |
| Elimination Half-life | 88 hours | |
| Excretion | Primarily fecal |
Signaling Pathway
The following diagram illustrates the mechanism of action of Netupitant at the NK1 receptor.
Caption: NK1 Receptor Signaling and Netupitant Inhibition.
Experimental Protocols
Synthesis of Netupitant
Experimental Workflow for Netupitant Synthesis
Caption: Generalized synthetic workflow for Netupitant.
Methodology:
-
Preparation of Key Intermediates: The synthesis commences with the preparation of two key intermediates: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine. The synthesis of these intermediates involves several steps as detailed in the patent literature. For the synthesis of this compound, deuterated methylating agents would be used in the formation of the isobutyric acid moiety.
-
Coupling Reaction: The two intermediates are then coupled together. Typically, the carboxylic acid is converted to an acid chloride, which then reacts with the amine to form the final amide bond.
-
Purification: The crude product is purified using techniques such as flash chromatography to yield the final Netupitant product.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This compound is primarily used as an internal standard for the quantification of Netupitant in biological matrices. A general HPLC method for the analysis of Netupitant is described below.
Table 4: Typical HPLC Parameters for Netupitant Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 270 nm) |
| Injection Volume | 10-20 µL |
| Internal Standard | This compound |
Methodology:
-
Standard and Sample Preparation: Standard solutions of Netupitant and this compound are prepared in a suitable solvent. Samples (e.g., plasma) are processed, typically involving protein precipitation followed by extraction. A known amount of this compound internal standard is added to all samples and calibration standards.
-
Chromatographic Separation: The prepared samples are injected into the HPLC system. The mobile phase composition is optimized to achieve good separation between Netupitant and other matrix components.
-
Detection and Quantification: The eluting compounds are detected by a UV detector. The peak areas of Netupitant and this compound are recorded. A calibration curve is constructed by plotting the ratio of the peak area of Netupitant to the peak area of this compound against the concentration of the calibration standards. The concentration of Netupitant in the unknown samples is then determined from this calibration curve.
NK1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the NK1 receptor using [³H]-Netupitant.
References
The Role of Netupitant D6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Netupitant D6 as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for professionals in drug development and related scientific fields, detailing the foundational principles, experimental methodologies, and data supporting its use.
Introduction: The Gold Standard in Bioanalysis
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is paramount for ensuring the accuracy, precision, and robustness of analytical methods. An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and ionization, thereby compensating for variations in extraction recovery, injection volume, and matrix effects.[1]
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard for quantitative bioanalysis.[1] this compound, a deuterated analog of the antiemetic drug Netupitant, serves as an exemplary internal standard. Its chemical and physical properties are nearly identical to Netupitant, ensuring it effectively tracks the analyte throughout the entire analytical process. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification.[1][2]
Mechanism of Action of Netupitant
Netupitant is a selective antagonist of the human substance P/neurokinin 1 (NK1) receptor.[3] The binding of substance P to the NK1 receptor, a G-protein coupled receptor, triggers a signaling cascade involved in the emetic reflex. Netupitant competitively blocks this interaction, thereby preventing the downstream signaling that leads to nausea and vomiting, particularly in the context of chemotherapy.
The NK1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gq and Gs. This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses. The activation of the mitogen-activated protein kinase (MAPK) pathway is also a significant downstream effect of NK1 receptor activation.
NK1 Receptor Signaling Pathway
This compound as an Internal Standard: The "Ideal" Compensator
The core principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the unlabeled Netupitant. The substitution of six hydrogen atoms with deuterium atoms results in a molecule that behaves almost identically during:
-
Sample Preparation: It has the same extraction recovery from biological matrices like plasma.
-
Chromatography: It co-elutes with Netupitant, meaning it experiences the same chromatographic conditions and potential for ion suppression or enhancement from the matrix.
-
Ionization: It has the same ionization efficiency in the mass spectrometer's ion source.
The key difference is its mass-to-charge ratio (m/z), which is 6 Daltons higher than that of Netupitant. This mass difference allows the mass spectrometer to detect and quantify both compounds independently, even when they co-elute. By adding a known amount of this compound to every sample at the beginning of the sample preparation process, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant despite variations in the analytical process.
Quantitative Data from Bioanalytical Methods
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Netupitant and Palonosetron in human plasma. While this specific study utilized a different internal standard (ibrutinib), the presented data for Netupitant is representative of the performance achievable in a well-validated bioanalytical method and serves as a benchmark for a method employing this compound.
Table 1: Calibration Curve and Sensitivity Data for Netupitant
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Data sourced from a validated LC-MS/MS method for Netupitant in human plasma.
Table 2: Accuracy and Precision of the Bioanalytical Method for Netupitant
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 5 | 8.7 | 10.2 | 98.6 | 103.4 |
| Low QC | 10 | 6.5 | 8.1 | 102.3 | 105.1 |
| Medium QC | 100 | 4.2 | 6.3 | 104.5 | 101.8 |
| High QC | 800 | 3.8 | 5.5 | 99.7 | 100.9 |
%RSD: Percent Relative Standard Deviation. Data sourced from a validated LC-MS/MS method for Netupitant in human plasma.
Table 3: Recovery and Matrix Effect for Netupitant
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 10 | 85.4 | 96.7 |
| Medium QC | 100 | 88.1 | 98.2 |
| High QC | 800 | 86.9 | 97.5 |
Data sourced from a validated LC-MS/MS method for Netupitant in human plasma.
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS method for the quantification of Netupitant in human plasma. When using this compound as an internal standard, it would be added to the plasma sample at the beginning of the sample preparation process.
Sample Preparation: Liquid-Liquid Extraction
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Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add a specific volume of this compound working solution to each plasma sample (except for blank samples).
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Protein Precipitation & Extraction: Add 50 µL of 0.1 M NaOH solution and vortex for 30 seconds. Then, add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
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LC System: High-Performance Liquid Chromatography (HPLC) system.
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Column: Phenomenex C18 (50mm × 2.0mm, 3µm).
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Mobile Phase: Acetonitrile and 10mM ammonium acetate buffer (pH 9.0) (89:11, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Run Time: 2.5 minutes.
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
-
Netupitant: m/z 579.5 → 522.4
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This compound (Predicted): m/z 585.5 → 528.4 (This is a predicted transition based on a +6 mass shift. The optimal product ion would be determined during method development).
-
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of Netupitant in plasma using this compound as an internal standard.
Bioanalytical Workflow for Netupitant Quantification
Conclusion
This compound serves as an ideal internal standard for the bioanalysis of Netupitant due to its ability to accurately mimic the behavior of the analyte throughout the analytical process. Its use significantly enhances the precision, accuracy, and reliability of quantitative data obtained from LC-MS/MS assays. The detailed understanding of its application, coupled with robust experimental protocols and a thorough validation process, is essential for its successful implementation in both research and regulated environments, ultimately contributing to the successful development and monitoring of Netupitant as a therapeutic agent.
References
In Vivo Pharmacokinetic Profile of Netupitant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist. The information presented herein is compiled from various clinical and preclinical studies to support further research and development efforts.
Introduction
Netupitant is a potent antiemetic agent, approved in a fixed-dose combination with palonosetron for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4] Its mechanism of action involves the blockade of substance P, a key neurotransmitter in the emetic pathway, from binding to the NK1 receptor.[1] Understanding the in vivo pharmacokinetic properties of Netupitant is crucial for optimizing its therapeutic use and exploring potential new indications.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Netupitant observed in vivo.
Table 1: Human Pharmacokinetic Parameters of Netupitant
| Parameter | Value | Population | Reference |
| Bioavailability | >60% (estimated) | Healthy Volunteers | |
| 63%-87% | Healthy Volunteers & Cancer Patients | ||
| Time to Maximum Plasma Concentration (Tmax) | ~4-5 hours | Healthy Volunteers & Cancer Patients | |
| Measurable concentrations from 15 min to 3 h | Healthy Volunteers & Cancer Patients | ||
| Maximum Plasma Concentration (Cmax) | ~400–500 ng/mL | Healthy Volunteers & Cancer Patients | |
| Area Under the Curve (AUC) | Dose-proportional increase from 300 mg to 450 mg | Healthy Volunteers & Cancer Patients | |
| Greater than dose-proportional increase from 10 mg to 300 mg | Healthy Volunteers & Cancer Patients | ||
| Volume of Distribution (Vz/F) | 1982 ± 906 L | Cancer Patients | |
| 1656–2257 L | Cancer Patients | ||
| Protein Binding | >99% | In vitro | |
| >97% (Metabolites M1 and M3) | In vitro | ||
| 97% (Metabolite M2) | In vitro | ||
| Systemic Clearance | ~20 L/h | Cancer Patients | |
| 19.5–20.8 L/h | Cancer Patients | ||
| Elimination Half-life (t½) | 88 hours | Healthy Volunteers & Cancer Patients | |
| 80–88 hours | Cancer Patients | ||
| 56.0–93.8 hours | Cancer Patients | ||
| Excretion | 71% in feces | Healthy Volunteers | |
| 87% via hepatic/biliary route | Healthy Volunteers |
Table 2: Animal Pharmacokinetic/Toxicology Data of Netupitant
| Species | Dosing | Observation | AUC Multiple (Animal:Human) | Reference |
| Rat | Up to 26 weeks (oral) | Phospholipidosis at ≥10 mg/kg/day | 0.4 - 1.8 | |
| Dog | Up to 9 months (oral) | Phospholipidosis at ≥10 mg/kg/day | 0.4 - 1.8 | |
| Rabbit | Daily oral during organogenesis | Dose-dependent adverse effects on embryo-fetal development | ≥0.2 | |
| Rat | Daily oral up to 30 mg/kg | No effects on fertility or reproductive performance | 1.9 (male), 3.7 (female) |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. While specific, granular details are often proprietary, the following outlines the general approaches employed in the characterization of Netupitant's in vivo profile.
Human Pharmacokinetic Studies
-
Study Design: Phase 1-3 clinical trials involving both healthy volunteers and cancer patients. Studies typically involve single-dose or multiple-dose administrations of oral Netupitant, often in combination with palonosetron.
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Sample Collection: Serial blood samples are collected at predefined time points post-dose to characterize the plasma concentration-time profile.
-
Bioanalytical Method: Quantification of Netupitant and its metabolites in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are designed to be sensitive and specific for the analytes of interest.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution from the plasma concentration-time data.
Animal Toxicology and Pharmacokinetic Studies
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Species Selection: Studies have been conducted in rats, dogs, and rabbits to assess toxicity and reproductive effects.
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Dosing Regimen: Oral administration was the primary route in toxicity studies, with durations extending up to 9 months. Doses were selected to achieve exposures that are multiples of the human clinical exposure.
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Endpoint Assessment: Endpoints included clinical observations, histopathology (e.g., for phospholipidosis), and reproductive outcomes (e.g., embryo-fetal development).
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Exposure Assessment: Plasma concentrations of Netupitant were measured to calculate AUC and establish the relationship between systemic exposure and toxicological findings.
Metabolism and Excretion Studies
-
Radiolabeling: To trace the fate of the drug, a radiolabeled form of Netupitant (e.g., with ¹⁴C) is administered to a small number of healthy volunteers.
-
Sample Analysis: Radioactivity is measured in plasma, urine, and feces over an extended period to determine the routes and extent of excretion. Metabolite profiling is conducted using techniques like LC-MS/MS to identify the chemical structures of the metabolites.
Visualizations
Signaling Pathway
The primary mechanism of action of Netupitant involves the antagonism of the NK1 receptor, thereby inhibiting the signaling cascade initiated by Substance P.
Caption: Netupitant blocks Substance P from binding to the NK1 receptor.
Metabolic Pathway
Netupitant is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.
Caption: Primary metabolic pathways of Netupitant in the liver.
Experimental Workflow for Human Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Netupitant.
References
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akynzeo (Netupitant and Palonosetron), a Dual-Acting Oral Agent, Approved by the FDA for the Prevention of Chemotherapy-Induced Nausea and Vomiting | Value-Based Cancer Care [valuebasedcancer.com]
- 4. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Metabolic Stability of Netupitant-D6 in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted metabolic stability of Netupitant-D6 in human liver microsomes (HLMs). While specific experimental data for Netupitant-D6 is not publicly available, this document synthesizes information on the metabolism of Netupitant, the principles of deuteration in drug discovery, and standard in vitro metabolic stability assay protocols to offer a predictive analysis.
Introduction to Netupitant and the Rationale for Deuteration
Netupitant is a selective neurokinin-1 (NK₁) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV). It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2D6.[1][2] This metabolism leads to the formation of three major active metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3).[1][2] Netupitant exhibits a long elimination half-life of approximately 80-90 hours.[1]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic properties of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. This "kinetic isotope effect" can lead to increased metabolic stability, a longer half-life, and potentially a more favorable side-effect profile by reducing the formation of certain metabolites.
For Netupitant, deuteration at one or more of the sites susceptible to CYP3A4-mediated metabolism could be hypothesized to enhance its metabolic stability. This guide will explore the potential impact of deuteration on the metabolic profile of Netupitant.
Predicted Metabolic Pathways of Netupitant and Netupitant-D6
The primary metabolic pathways of Netupitant involve oxidation by CYP3A4. The diagram below illustrates these pathways and the predicted influence of deuteration.
Quantitative Data: A Comparative Prediction
The following table presents a hypothetical comparison of metabolic stability parameters for Netupitant and Netupitant-D6 in human liver microsomes, based on the expected kinetic isotope effect.
| Parameter | Netupitant (Reported/Expected) | Netupitant-D6 (Predicted) | Justification for Prediction |
| In Vitro Half-life (t½, min) | ~90 hours (in vivo) | > 90 hours (in vivo) | Deuteration is expected to slow the rate of metabolism, leading to a longer half-life. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Moderate | Low to Moderate | A slower metabolic rate would result in lower intrinsic clearance. |
| Metabolite Formation Rate (M1, M2, M3) | Standard Rate | Reduced Rate | The formation of metabolites resulting from C-H bond cleavage would be slowed by the stronger C-D bond. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This section details a standard protocol for assessing the metabolic stability of a test compound, such as Netupitant-D6, using human liver microsomes.
4.1. Materials and Reagents
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Test Compound (Netupitant-D6)
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Human Liver Microsomes (pooled, from a reputable supplier)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (IS) for analytical quantification
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
4.2. Experimental Workflow
The workflow for a typical microsomal stability assay is depicted below.
4.3. Incubation Conditions
| Parameter | Recommended Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Temperature | 37°C |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 minutes |
| NADPH Concentration | 1 mM |
| Final DMSO Concentration | < 0.5% |
4.4. Bioanalytical Method
The quantification of the remaining parent compound (Netupitant-D6) at each time point is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A validated method with a suitable internal standard is crucial for accurate results. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis.
4.5. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Logical Relationship for Data Interpretation
The following diagram illustrates the logical flow for interpreting the results of the metabolic stability assay.
Conclusion
Based on the established principles of the kinetic isotope effect, it is predicted that Netupitant-D6 will exhibit enhanced metabolic stability in human liver microsomes compared to its non-deuterated counterpart. This would likely manifest as a longer in vitro half-life and lower intrinsic clearance. The provided experimental protocol offers a robust framework for empirically testing this hypothesis. Such studies are critical in the drug development process to characterize the pharmacokinetic profile of new chemical entities and inform their clinical development.
References
Navigating the Solubility Landscape of Netupitant D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known solubility characteristics of Netupitant D6, a deuterated analog of the neurokinin-1 (NK1) receptor antagonist Netupitant. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of research and development activities, including analytical method development, formulation studies, and in vitro assay design. While comprehensive quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes the existing information for both this compound and its non-deuterated counterpart, provides a standard experimental protocol for determining solubility, and illustrates the relevant pharmacological pathway.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility information for this compound and Netupitant. It is crucial to note the distinction between the deuterated and non-deuterated forms, as isotopic substitution can subtly influence physical properties, including solubility. The data for Netupitant is included to provide a preliminary indication of its solubility behavior in a broader range of solvents.
| Solvent | Compound | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | This compound | 9.09 mg/mL [1] | Quantitative data available. It is advised to use newly opened DMSO as it is hygroscopic, which can impact solubility.[1] |
| Methanol | This compound | Soluble | Qualitative data; the precise quantitative solubility is not specified. |
| Chloroform | Netupitant | Slightly Soluble | Qualitative data for the non-deuterated form. |
| Dimethyl Sulfoxide (DMSO) | Netupitant | Slightly Soluble | Qualitative data for the non-deuterated form. |
| Methanol | Netupitant | Slightly Soluble | Qualitative data for the non-deuterated form. |
| Acetone | Netupitant | Freely Soluble | Qualitative data for the non-deuterated form. |
| Toluene | Netupitant | Freely Soluble | Qualitative data for the non-deuterated form. |
| Isopropanol | Netupitant | Soluble | Qualitative data for the non-deuterated form. |
| Ethanol | Netupitant | Soluble | Qualitative data for the non-deuterated form. |
| Water | Netupitant | Very Slightly Soluble | Qualitative data for the non-deuterated form. |
Recommendation: Given the limited publicly available quantitative data for this compound, it is strongly recommended that researchers perform their own solubility studies. The following experimental protocol outlines a standard and reliable method for determining the solubility of a compound in various solvents.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent.
1. Materials and Equipment:
- This compound (solid)
- Selected laboratory solvents (e.g., methanol, ethanol, acetone, isopropanol, chloroform, acetonitrile)
- Analytical balance
- Glass vials with screw caps
- Constant temperature shaker or orbital incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
2. Procedure:
3. Data Reporting:
- Report the solubility in mg/mL or mol/L at the specified temperature.
Visualizing the Pharmacological Context: Netupitant's Mechanism of Action
Netupitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is a key component in the signaling pathway of substance P, a neuropeptide involved in the transmission of signals related to nausea and vomiting. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound as an NK1 receptor antagonist.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask method for determining the solubility of this compound.
References
Isotopic Labeling and Purity of Netupitant-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling and purity of Netupitant-d6, a deuterated analog of the potent and selective neurokinin-1 (NK1) receptor antagonist, Netupitant. This document is intended for researchers, scientists, and drug development professionals who utilize Netupitant-d6 as an internal standard in quantitative bioanalytical assays or in other research applications requiring a stable isotope-labeled version of the drug.
Netupitant-d6 is a critical tool in pharmacokinetic and drug metabolism studies, enabling precise quantification of Netupitant in complex biological matrices.[1] Its utility is contingent on a thorough understanding of its synthesis, isotopic distribution, and chemical purity. This guide details the methodologies for assessing these critical parameters and provides insights into the underlying pharmacology of Netupitant.
Isotopic Labeling of Netupitant-d6
The introduction of deuterium atoms into the Netupitant molecule is a key process that distinguishes Netupitant-d6 from its unlabeled counterpart. While specific, proprietary synthesis routes for commercially available Netupitant-d6 are not publicly disclosed, a plausible and efficient synthetic strategy involves the use of deuterated precursors in the final steps of the Netupitant synthesis.
1.1. Plausible Synthetic Pathway
A logical approach to the synthesis of Netupitant-d6 involves the coupling of a key intermediate with a deuterated amine. The structure of Netupitant contains two N-methyl groups, which are prime targets for deuteration. Specifically, the six deuterium atoms in Netupitant-d6 are typically located on the two methyl groups attached to the nitrogen atoms of the propanamide and piperazine moieties.
A plausible final step in the synthesis would be the reaction of an appropriate precursor molecule with deuterated methylamine (CD₃NH₂) or a deuterated methylating agent. This method ensures the specific incorporation of deuterium at the desired positions with high efficiency.
1.2. Experimental Workflow for Isotopic Labeling
The following diagram illustrates a generalized workflow for the synthesis and purification of Netupitant-d6.
Purity and Isotopic Distribution of Netupitant-d6
The quality of Netupitant-d6 is defined by its chemical purity and its isotopic distribution. High chemical purity ensures that the analytical signal is not compromised by interfering impurities, while a well-defined isotopic distribution is crucial for accurate quantification.
2.1. Quantitative Data Summary
While a specific Certificate of Analysis for a particular batch of Netupitant-d6 is not publicly available, the following tables summarize the typical specifications for high-quality deuterated internal standards used in pharmaceutical analysis.
Table 1: Typical Isotopic Purity of Netupitant-d6
| Isotopologue | Relative Abundance (%) |
| d6 | > 98% |
| d5 | < 2% |
| d4 | < 0.5% |
| d3 | < 0.1% |
| d2 | < 0.05% |
| d1 | < 0.01% |
| d0 (unlabeled) | < 0.01% |
Table 2: Typical Chemical Purity of Netupitant-d6
| Parameter | Specification |
| Chemical Purity by HPLC | ≥ 98% |
| Major Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
2.2. Experimental Protocols for Purity Analysis
The determination of chemical and isotopic purity requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the isotopic distribution.
2.2.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of Netupitant.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Netupitant exhibits strong absorbance, such as 297 nm.
-
Sample Preparation: A solution of Netupitant-d6 is prepared in a suitable solvent (e.g., mobile phase) at a known concentration.
Data Analysis:
The chemical purity is determined by calculating the area percentage of the main Netupitant-d6 peak relative to the total area of all peaks in the chromatogram.
2.2.2. Isotopic Purity by Mass Spectrometry (MS)
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecular ion of Netupitant-d6 ([M+H]⁺).
-
Sample Preparation: A dilute solution of Netupitant-d6 is infused directly into the mass spectrometer or injected via the LC system.
Data Analysis:
The relative abundance of each isotopologue (d0 to d6) is determined by integrating the peak area of its corresponding mass-to-charge ratio (m/z) in the mass spectrum. The isotopic purity is then calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
2.2.3. Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which Netupitant-d6 is soluble (e.g., Chloroform-d, Methanol-d4).
-
Experiment: A standard proton (¹H) NMR spectrum is acquired.
-
Sample Preparation: A solution of Netupitant-d6 is prepared in the chosen deuterated solvent.
Data Analysis:
The degree of deuteration can be estimated by comparing the integral of the signals corresponding to the deuterated positions with the integrals of non-deuterated protons in the molecule. The absence or significant reduction of signals at the expected chemical shifts for the N-methyl protons confirms successful deuteration.
Mechanism of Action and Signaling Pathway
Netupitant is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand Substance P. The binding of Substance P to the NK1 receptor is a key step in the signaling cascade that leads to chemotherapy-induced nausea and vomiting (CINV).
By blocking the NK1 receptor, Netupitant prevents the binding of Substance P and inhibits the downstream signaling pathways that trigger emesis.
3.1. NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the NK1 receptor and the inhibitory action of Netupitant.
Conclusion
Netupitant-d6 is an essential tool for the accurate quantification of Netupitant in biological samples. A thorough understanding of its isotopic labeling, chemical purity, and isotopic distribution is paramount for its effective use as an internal standard. This guide has provided a comprehensive overview of these critical aspects, including plausible synthetic approaches, detailed analytical protocols for purity assessment, and an illustration of the underlying pharmacological mechanism. By adhering to the principles and methodologies outlined in this document, researchers can ensure the reliability and accuracy of their analytical data in studies involving Netupitant.
References
Netupitant D6 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Netupitant D6, a deuterated analog of Netupitant. It is intended to serve as a comprehensive resource, detailing its specifications, analytical methodologies, and mechanism of action. This information is crucial for its application in pharmacokinetic studies, bioanalytical assays, and as an internal standard in clinical mass spectrometry.[1][2]
Certificate of Analysis and Specifications
A Certificate of Analysis (CoA) for this compound confirms its identity, purity, and quality. While specific lot data will vary, a typical CoA will include the following tests and specifications.
Table 1: Typical Specifications for this compound
| Parameter | Specification | Typical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₃₀H₂₆D₆F₆N₄O | --- |
| Molecular Weight | 584.63 g/mol | Mass Spectrometry |
| CAS Number | 2070015-31-3 | --- |
| Purity (by LCMS) | ≥98% | Liquid Chromatography-Mass Spectrometry |
| Identity | Consistent with structure | ¹H NMR, Mass Spectrometry |
| Deuterium Incorporation | ≥99% | Mass Spectrometry |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | --- |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | --- |
Data synthesized from multiple supplier specifications.[1][3][4]
Mechanism of Action: NK1 Receptor Antagonism
Netupitant is a highly selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a key component in the emetic reflex, activated by Substance P, a neuropeptide found in the central and peripheral nervous systems. By blocking the binding of Substance P to the NK1 receptor, Netupitant effectively inhibits the downstream signaling that leads to nausea and vomiting, particularly in the context of chemotherapy.
Caption: Mechanism of Action of this compound as an NK1 Receptor Antagonist.
Experimental Protocols: Quantification by RP-HPLC
The following protocol is a representative method for the simultaneous quantification of Netupitant and another compound, which can be adapted for the analysis of this compound in various matrices. This method is based on a validated reversed-phase high-performance liquid chromatography (RP-HPLC) technique.
Objective: To develop and validate a method for the quantification of this compound using RP-HPLC.
Materials and Instrumentation:
-
HPLC System: A system equipped with a UV detector.
-
Column: Luna C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Solvents: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), Water (HPLC grade).
-
Standard: this compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1% solution of orthophosphoric acid in water.
-
Mix the 0.1% orthophosphoric acid solution with acetonitrile in a 60:40 volume-to-volume ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase) to prepare a stock solution of a specific concentration.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., ambient or a controlled temperature like 30°C).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 222 nm.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of the blank, calibration standards, QC samples, and test samples into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of this compound in the QC and test samples.
-
Method Validation:
The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Caption: Experimental Workflow for the Quantification of this compound by RP-HPLC.
Applications
This compound is primarily used as an internal standard in bioanalytical methods, such as LC-MS/MS, for the quantification of Netupitant in biological matrices (e.g., plasma, urine). Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to more accurate and precise quantification. It is also a valuable tool in metabolic studies to differentiate the drug from its metabolites.
Conclusion
This technical guide provides essential information on this compound for research and drug development professionals. The provided specifications, mechanism of action, and analytical methodology serve as a foundational resource for the effective use of this stable isotope-labeled compound in scientific investigations. For specific applications, further method development and validation will be necessary.
References
Commercial Suppliers of Netupitant D6 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Netupitant D6, a deuterated analog of the neurokinin-1 (NK1) receptor antagonist, Netupitant. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for use in pharmacokinetic studies, bioanalytical method development, and other research applications.
Introduction to this compound
This compound is a synthetic, stable isotope-labeled version of Netupitant where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately determine the concentration of Netupitant in biological matrices such as plasma and serum. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound for research purposes. The table below summarizes the available quantitative data from a selection of these suppliers. It is important to note that while most suppliers provide information on chemical purity, data on isotopic enrichment may require direct inquiry or access to a batch-specific Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity/Enrichment | Format | Storage |
| Cayman Chemical | Netupitant-d6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.6 | ≥98% | ≥99% deuterated forms (d1-d6) | Solid | -20°C |
| MedChemExpress | Netupitant-d6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.63 | 99.78% (LC/MS) | Not specified | Solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
| Toronto Research Chemicals (TRC) | Netupitant-d6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.63 | Not specified | Not specified | Solid | -20°C |
| Santa Cruz Biotechnology | Netupitant-d6 | 290297-26-6 (unlabeled) | C₃₀H₂₆D₆F₆N₄O | 584.63 | Not specified | Not specified | Not specified | Not specified |
| Pharmaffiliates | Netupitant-d6 | Not Available | C₃₀H₂₆D₆F₆N₄O | 584.63 | Not specified | Not specified | Not specified | 2-8°C Refrigerator |
| Simson Pharma | Netupitant-D6 | 2070015-31-3 | C₃₀H₂₆D₆F₆N₄O | 584.64 | Not specified | Not specified | Custom Synthesis | Not specified |
Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is highly recommended to request a batch-specific Certificate of Analysis for the most accurate and up-to-date information.
Experimental Protocols: Bioanalytical Method for Netupitant Quantification in Human Plasma
The following is a detailed methodology for the quantification of Netupitant in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1]
Materials and Reagents
-
Netupitant analytical standard
-
This compound (internal standard)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (deionized or Milli-Q)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Netupitant and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Netupitant by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-20% B
-
2.6-3.5 min: 20% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Netupitant: m/z 579.3 → 98.1
-
This compound: m/z 585.3 → 104.1
-
Data Analysis
-
Quantify the concentration of Netupitant in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Visualizations
Experimental Workflow for Bioanalytical Quantification of Netupitant
References
Understanding the Mass Shift of Netupitant D6 vs. Netupitant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass shift observed between Netupitant and its deuterated analogue, Netupitant D6. This document outlines the fundamental principles, experimental methodologies, and practical implications of isotopic labeling in the context of pharmaceutical analysis, with a specific focus on mass spectrometry.
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
Isotopically labeled compounds, particularly those substituted with deuterium, are indispensable tools in modern drug discovery and development. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), imparts a subtle yet precisely measurable increase in molecular mass without significantly altering the compound's chemical and pharmacological properties. This characteristic makes deuterated analogues, such as this compound, ideal internal standards for quantitative bioanalysis by mass spectrometry. The predictable mass shift allows for clear differentiation between the analyte of interest (Netupitant) and the internal standard, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.
Quantitative Data Presentation: Netupitant vs. This compound
The primary difference between Netupitant and this compound lies in their molecular mass, a direct consequence of the replacement of six hydrogen atoms with six deuterium atoms. This mass difference is the cornerstone of their differentiation in mass spectrometric analyses.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) |
| Netupitant | C₃₀H₃₂F₆N₄O | 578.60 | - |
| This compound | C₃₀H₂₆D₆F₆N₄O | 584.63 | +6.03 |
Note: The mass shift is calculated as the difference between the molecular weight of this compound and Netupitant.
The observed mass shift of +6.03 Da is consistent with the incorporation of six deuterium atoms. This distinct mass difference allows for the simultaneous detection and quantification of both compounds in a single analysis without mutual interference.
Experimental Protocols: LC-MS/MS Analysis of Netupitant
The following is a representative experimental protocol for the simultaneous determination of Netupitant and its deuterated internal standard, this compound, in a biological matrix such as human plasma. This method is adapted from established bioanalytical procedures for Netupitant.[1][2]
3.1. Materials and Reagents
-
Netupitant reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and prepare calibration standards and quality control samples by spiking known concentrations of Netupitant into blank plasma.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.4. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation of Netupitant from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3.6. Data Analysis
-
Integrate the peak areas for the specified MRM transitions of Netupitant and this compound.
-
Calculate the peak area ratio of Netupitant to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Netupitant in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
4.1. Logical Relationship: Isotopic Labeling and Mass Shift
Caption: Isotopic substitution leading to the mass shift in this compound.
4.2. Experimental Workflow: Quantitative Analysis
Caption: Workflow for quantitative analysis using a deuterated standard.
4.3. Signaling Pathway: Netupitant's Mechanism of Action
Netupitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[3] The endogenous ligand for the NK1 receptor is Substance P. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that is associated with the delayed phase of chemotherapy-induced nausea and vomiting (CINV). Netupitant competitively blocks this interaction, thereby inhibiting the downstream signaling and preventing emesis.
Caption: Netupitant's antagonism of the NK1 receptor signaling pathway.
Conclusion
The deliberate and precise mass shift of this compound relative to Netupitant exemplifies the power of stable isotope labeling in modern pharmaceutical analysis. This technical guide has provided a quantitative summary of this mass shift, a detailed experimental protocol for its application in a bioanalytical setting, and a visual representation of the underlying pharmacological mechanism of Netupitant. For researchers and scientists in drug development, a thorough understanding of these principles is crucial for the generation of high-quality, reliable data in preclinical and clinical studies. The use of deuterated internal standards like this compound remains the gold standard for quantitative mass spectrometry, ensuring the accuracy and robustness of analytical methods.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Netupitant in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting.[1] Accurate and reliable quantification of Netupitant in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Netupitant in human plasma. The use of a stable isotope-labeled internal standard, Netupitant D6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Netupitant, this compound (Internal Standard - IS)
-
Chemicals and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Formic Acid (AR grade)
-
Ultrapure Water
-
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent, equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: Phenomenex C18 (50 x 2.0 mm, 3 µm) or equivalent.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Netupitant and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Netupitant stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards.
-
Prepare at least four levels of quality control (QC) samples (LOD, LQC, MQC, HQC) in a similar manner.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution in 50:50 acetonitrile:water.
-
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for blank, zero, CC, and QC samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Spike 10 µL of the respective CC or QC working solutions. For blank and zero samples, add 10 µL of 50:50 acetonitrile:water.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 400 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean collection plate or vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex C18 (50 x 2.0 mm, 3 µm)[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.01 | 20 |
| 1.00 | 95 |
| 2.00 | 95 |
| 2.10 | 20 |
| 3.00 | 20 |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| Netupitant | 579.5 |
| This compound (IS) | 585.5 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Data Presentation
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Netupitant | 1 - 2000 | > 0.995 |
Table 4: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LQC | 3 | 98.5 - 102.1 | < 5.0 | 97.9 - 103.5 | < 6.2 |
| MQC | 150 | 99.2 - 101.5 | < 4.1 | 98.8 - 102.0 | < 5.5 |
| HQC | 1500 | 98.9 - 103.0 | < 3.5 | 99.5 - 101.8 | < 4.8 |
Table 5: Method Sensitivity
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for Netupitant quantification.
Caption: Role of the internal standard in the method.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Netupitant in human plasma. The protein precipitation method for sample preparation is straightforward and efficient. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for potential matrix effects and procedural losses. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.
References
Application Note: Quantitative Analysis of Netupitant in Human Plasma by LC-MS/MS using Netupitant D6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Netupitant in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure utilizes Netupitant D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation technique, offering a simple and high-throughput workflow. The chromatographic and mass spectrometric conditions are optimized for the selective and sensitive detection of Netupitant. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.[1] Accurate quantification of Netupitant in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard, such as this compound, is highly recommended as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the determination of Netupitant in human plasma, including sample preparation, LC-MS/MS parameters, and method validation data.
Experimental Protocols
Materials and Reagents
-
Netupitant reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18, 50 mm x 2.0 mm, 3 µm particle size (e.g., Phenomenex)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
96-well plates (optional, for high-throughput analysis)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Netupitant and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into the corresponding tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 mm x 2.0 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 89% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Netupitant | 579.5 | 522.4[1] |
| This compound | 585.5 | 528.4* |
*Note: The MRM transition for this compound is inferred based on the fragmentation of Netupitant and the addition of 6 Daltons to the precursor and the corresponding fragment ion. This should be confirmed experimentally.
Data Presentation
The following tables summarize the expected performance characteristics of this method based on a comprehensive validation study.
Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Netupitant | 5 - 1000 | >0.99[1] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | <15 | ±15 | <15 | ±15 |
| Low | 10 | <15 | ±15 | <15 | ±15 |
| Medium | 100 | <15 | ±15 | <15 | ±15 |
| High | 800 | <15 | ±15 | <15 | ±15 |
Acceptance criteria are based on FDA guidelines for bioanalytical method validation.
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 10 | >85 | <15 |
| High | 800 | >85 | <15 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of Netupitant in plasma.
Caption: Simplified signaling pathway showing Netupitant's mechanism of action.
References
Application Note and Protocol for the Quantification of Netupitant in Human Plasma using Netupitant-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting.[1][2] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring of netupitant. The use of a stable isotope-labeled internal standard (IS), such as Netupitant-D6, is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) for its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects.[3][4][5]
This document provides a detailed protocol for the determination of netupitant in human plasma using Netupitant-D6 as an internal standard, employing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is adapted from established bioanalytical procedures for netupitant and general principles of using deuterated internal standards.
Experimental Protocols
Materials and Reagents
-
Analytes: Netupitant, Netupitant-D6
-
Plasma: Human plasma with K2-EDTA as anticoagulant
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Methyl tert-butyl ether (MTBE)
-
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Netupitant and Netupitant-D6 in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the Netupitant stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of Netupitant-D6 (internal standard) at a concentration of 100 ng/mL in the same diluent.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Netupitant-D6 internal standard working solution (100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Phenomenex C18 (50 mm × 2.0 mm, 3 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 89 |
| 1.5 | 89 |
| 1.6 | 95 |
| 2.0 | 95 |
| 2.1 | 89 |
| 2.5 | 89 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Netupitant | 579.5 | 522.4 | 100 V | 35 eV |
| Netupitant-D6 | 585.5 | 528.4 | 100 V | 35 eV |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 5: Expected Performance Characteristics
| Parameter | Expected Range/Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of Netupitant.
Caption: Bioanalytical workflow for Netupitant quantification.
Rationale for Using a Deuterated Internal Standard
The use of a deuterated internal standard is based on the principle of co-elution and similar ionization behavior with the analyte, which ensures accurate correction for experimental variability.
Caption: Principle of using a deuterated internal standard.
References
- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of Netupitant D6 in Clinical Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Netupitant D6 in clinical pharmacokinetic studies. It is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the pharmacokinetic profile of netupitant.
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring efficacy and safety. This compound, a deuterated form of netupitant, serves as an essential tool in these studies, primarily as an internal standard for bioanalytical methods. The stable isotope-labeled this compound allows for precise and accurate quantification of netupitant in biological matrices, overcoming potential matrix effects and variations in sample processing.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of netupitant and its major active metabolites (M1, M2, and M3) following oral administration.
Table 1: Pharmacokinetic Parameters of Netupitant in Healthy Volunteers and Cancer Patients
| Parameter | Healthy Volunteers (Chinese)[1] | Healthy Volunteers (Caucasian) | Cancer Patients[2][3] |
| Dose (mg) | 300 | 300 | 300 |
| Cmax (ng/mL) | 698 ± 217 | ~400-500[4] | 99.2 - 517[5] |
| Tmax (h) | 3 - 6 | ~5 | 2 - 5.5 |
| AUC0-inf (h·ng/mL) | 22,000 ± 4410 | - | - |
| t1/2 (h) | - | - | 80 - 88 |
| Vz/F (L) | - | - | 1982 ± 906 |
| CL/F (L/h) | - | - | 19.5 - 20.8 |
Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Netupitant Metabolites in Cancer Patients
| Parameter | Metabolite M1 | Metabolite M2 | Metabolite M3 |
| Relative Exposure (as % of Netupitant AUC) | 29% | 14% | 33% |
| Plasma Protein Binding | >97% | >97% | >97% |
Experimental Protocols
Clinical Pharmacokinetic Study Design
A typical clinical pharmacokinetic study for netupitant can be designed as a single-center, open-label, single-dose study.
1.1. Study Population:
-
Healthy male and non-pregnant, non-lactating female volunteers, or cancer patients scheduled to receive chemotherapy.
-
Subjects should provide written informed consent.
-
Exclusion criteria should include any clinically significant medical conditions, use of interacting medications, and known allergies to the study drug or its components.
1.2. Dosing Regimen:
-
A single oral dose of 300 mg netupitant is administered.
-
For studies involving the fixed-dose combination, a single oral capsule of NEPA (300 mg netupitant and 0.5 mg palonosetron) is administered.
1.3. Blood Sampling:
-
Blood samples (e.g., 5 mL) are collected into K2EDTA tubes at pre-dose (0 h) and at specified time points post-dose.
-
A typical sampling schedule includes 0.25, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method for Quantification of Netupitant
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous determination of netupitant and its metabolites in human plasma.
2.1. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (containing this compound).
-
Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2.2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex C18, 50 mm × 2.0 mm, 3 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 9.0).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Netupitant: m/z 579.5 → 522.4
-
This compound (Internal Standard): Specific transition for the deuterated analog.
-
Palonosetron: m/z 297.3 → 110.2
-
2.3. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Signaling Pathways and Experimental Workflows
Netupitant Metabolism Pathway
Netupitant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6 and CYP2C9. This process leads to the formation of three major active metabolites: M1 (desmethyl-netupitant), M2 (N-oxide-netupitant), and M3 (hydroxy-methyl-netupitant).
NK1 Receptor Signaling and Netupitant Inhibition
Netupitant exerts its antiemetic effect by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.
Experimental Workflow for a Clinical Pharmacokinetic Study
The following diagram outlines the typical workflow for a clinical pharmacokinetic study of netupitant.
References
- 1. A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of netupitant and palonosetron, in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Netupitant D6 Analysis: A Comparative Overview of Sample Preparation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Netupitant and its deuterated internal standard, Netupitant D6, from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common bioanalytical sample preparation techniques are compared: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
The selection of an appropriate sample preparation method is critical for developing a robust, accurate, and reproducible bioanalytical assay. The ideal technique should effectively remove endogenous matrix components that can interfere with the analysis, leading to ion suppression or enhancement, while ensuring high and consistent recovery of the analyte and internal standard.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the key performance parameters for LLE, PPT, and SPE in the context of this compound analysis. This data is compiled from literature and generalized from established bioanalytical method development principles.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery of Netupitant | > 85% | > 90% | > 90% |
| Recovery of this compound | > 85% | > 90% | > 90% |
| Matrix Effect | Low to Medium | Medium to High | Low |
| Selectivity | Good | Fair | Excellent |
| Throughput | Medium | High | Medium |
| Cost per Sample | Low | Low | High |
| Method Development Time | Medium | Low | High |
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below. It is recommended to use a deuterated internal standard, such as this compound, to compensate for variability during sample processing and matrix effects.[1][2]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Netupitant and Palonosetron in human plasma.[3]
Materials:
-
Human plasma (K2EDTA)
-
Netupitant and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Ammonia solution (25%)
-
Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 25% ammonia solution to basify the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is a generalized procedure based on common practices for bioanalytical sample preparation.[4][5]
Materials:
-
Human plasma (K2EDTA)
-
Netupitant and this compound stock solutions
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on established SPE methods for neutral, lipophilic compounds from biological matrices. A reversed-phase polymeric sorbent is recommended for Netupitant.
Materials:
-
Human plasma (K2EDTA)
-
Netupitant and this compound stock solutions
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Methanol
-
Deionized water
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)
-
SPE manifold (vacuum or positive pressure)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of this compound internal standard working solution.
-
Add 500 µL of 2% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute Netupitant and this compound with 1 mL of Methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solution.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Netupitant D6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of the Neurokinin-1 (NK1) receptor, with a focus on the selective antagonist Netupitant and its deuterated analog, Netupitant D6.
Introduction
Netupitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in mediating the effects of Substance P.[1][2] This pathway is implicated in various physiological processes, including emesis, pain, and inflammation.[3] Consequently, the NK1 receptor is a significant target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel NK1 receptor antagonists. This document outlines key HTS methodologies, including calcium mobilization, cAMP modulation, and β-arrestin recruitment assays, for characterizing compounds like Netupitant.
This compound, a deuterated form of Netupitant, serves as a valuable tool in these studies, primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based assays for accurate quantification in biological matrices during pharmacokinetic and metabolism studies.[4][5]
Signaling Pathways
Activation of the NK1 receptor by its endogenous ligand, Substance P, primarily initiates signaling through Gq and Gs G-protein pathways.
NK1 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role and Use of Netupitant-d6 in Clinical Drug-Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Netupitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV). As with many therapeutics, understanding its potential for drug-drug interactions (DDIs) is critical for safe and effective use. Netupitant is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme and is also a moderate inhibitor of this enzyme.[1][2][3] This creates a potential for clinically significant DDIs when co-administered with drugs that are substrates, inducers, or inhibitors of CYP3A4.
Accurate quantification of Netupitant in biological matrices (e.g., human plasma) is the cornerstone of a DDI study. The gold standard for bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. To ensure the accuracy and precision of this method, a stable isotope-labeled internal standard (SIL-IS) is essential. Netupitant-d6, a deuterated form of Netupitant, serves as the ideal internal standard. It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of a SIL-IS like Netupitant-d6 is critical for correcting for variability during sample preparation and potential matrix effects, thereby ensuring reliable pharmacokinetic data.[4]
This application note provides detailed protocols for a typical DDI study involving Netupitant, focusing on the analytical workflow that utilizes Netupitant-d6 as an internal standard.
Metabolic Pathway and Interaction Schema
Netupitant's primary metabolic pathway involves the CYP3A4 enzyme. Its plasma concentration, and therefore its efficacy and safety, can be significantly altered by co-administered drugs that modulate CYP3A4 activity.
Caption: Netupitant metabolism by CYP3A4 and DDI mechanisms.
Quantitative Data from DDI Studies
The following tables summarize the pharmacokinetic changes observed when Netupitant is co-administered with a strong CYP3A4 inhibitor or inducer, and its effect on other CYP3A4 substrates.
Table 1: Effect of CYP3A4 Modulators on Netupitant Pharmacokinetics
| Co-administered Drug | Role | Effect on Netupitant Cmax | Effect on Netupitant AUC |
| Ketoconazole | Strong CYP3A4 Inhibitor | ▲ 25% Increase | ▲ 140% Increase |
| Rifampicin | Strong CYP3A4 Inducer | ▼ 62% Decrease | ▼ 83% Decrease |
| Data sourced from clinical studies in healthy volunteers.[5] |
Table 2: Effect of Netupitant on Co-administered CYP3A4 Substrates
| CYP3A4 Substrate | Effect on Substrate Cmax | Effect on Substrate AUC |
| Midazolam | ▲ 40% Increase | ▲ 130% Increase |
| Erythromycin | ▲ ~30% Increase | ▲ ~30% Increase |
| Data sourced from clinical studies in healthy volunteers. |
Experimental Protocols
Clinical Study Design Protocol (Example)
A typical DDI study follows a prospective, open-label, two-period, crossover design in healthy volunteers.
-
Participants: A cohort of 12-24 healthy adult subjects.
-
Period 1: Subjects receive a single oral dose of Netupitant (e.g., 300 mg). Serial blood samples are collected over a specified time course (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours post-dose).
-
Washout Period: A sufficient washout period (e.g., 14 days) is implemented to ensure complete clearance of the drug.
-
Period 2 (Inhibitor/Inducer Phase): Subjects are pre-treated with a CYP3A4 modulator (e.g., multiple doses of Rifampicin or Ketoconazole). On the final day of modulator treatment, a single oral dose of Netupitant is co-administered. Blood samples are collected at the same time points as in Period 1.
-
Data Analysis: Plasma concentrations of Netupitant are determined using the LC-MS/MS method described below. Pharmacokinetic parameters (Cmax, AUC) are calculated for each period and the geometric mean ratios (Period 2 / Period 1) are determined to quantify the magnitude of the DDI.
Bioanalytical Protocol for Netupitant Quantification
This protocol details the quantification of Netupitant in human plasma using LC-MS/MS with Netupitant-d6 as the internal standard.
2.1. Materials and Reagents
-
Netupitant reference standard
-
Netupitant-d6 internal standard (IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquot 100 µL of each sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Netupitant-d6 in 50% acetonitrile) to each tube and vortex briefly. This IS is crucial for correcting analyte loss during extraction.
-
Add 500 µL of MTBE to each tube.
-
Cap and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (89:11 acetonitrile/10mM ammonium acetate).
-
Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) system |
| Column | Phenomenex C18 (50mm x 2.0mm, 3µm) or equivalent |
| Mobile Phase | Acetonitrile and 10mM Ammonium Acetate (pH 9.0) (89:11, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Netupitant: 579.5 → 522.4Netupitant-d6 (IS): 585.5 → 528.4 (Hypothetical, +6 Da shift) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
2.4. Calibration and Quantification
-
A calibration curve is prepared by spiking blank human plasma with known concentrations of Netupitant reference standard (e.g., 5-1000 ng/mL).
-
The peak area ratio of Netupitant to Netupitant-d6 is plotted against the nominal concentration of the calibrators.
-
A linear regression with a 1/x² weighting is used to generate the calibration curve.
-
The concentration of Netupitant in unknown samples is determined from this curve.
Bioanalytical Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical process, from sample collection to final data analysis.
Caption: Workflow for quantifying Netupitant in plasma samples.
References
- 1. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug–drug interaction profile of components of a fixed combination of netupitant and palonosetron: Review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Chromatographic conditions for separating Netupitant and Netupitant D6
An Application Note for the Chromatographic Separation of Netupitant and Netupitant D6 using LC-MS/MS
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV)[1]. In pharmacokinetic and bioanalytical studies, a stable isotope-labeled internal standard is crucial for accurate quantification. This compound, the deuterium-labeled analog of Netupitant, serves this purpose, ensuring precise and reliable measurement of Netupitant in biological matrices by co-eluting with the analyte and correcting for variations during sample preparation and analysis[2]. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Netupitant and this compound, primarily in human plasma.
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Pipettes and general laboratory glassware
-
-
Reagents and Materials:
-
Netupitant reference standard
-
This compound internal standard[2]
-
HPLC or LC-MS grade Acetonitrile
-
HPLC or LC-MS grade Methanol
-
Ammonium Acetate
-
Formic Acid or Orthophosphoric Acid
-
Ultrapure Water
-
Human plasma (or other relevant biological matrix)
-
Chromatographic and Mass Spectrometric Conditions
A reversed-phase LC-MS/MS method is optimal for the separation and quantification of Netupitant and its deuterated internal standard. The following tables summarize the recommended starting conditions based on established methods for Netupitant analysis[3][4].
Table 1: Recommended LC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Phenomenex C18, 50mm x 2.0mm, 3µm or equivalent) |
| Mobile Phase A | 10mM Ammonium Acetate in water, pH adjusted to 9.0 OR 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient. A typical isocratic elution is Acetonitrile:Buffer (e.g., 89:11 v/v). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 10 µL |
| Run Time | Approximately 2.5 - 6 minutes |
Table 2: Recommended MS/MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Netupitant: 579.5 this compound: 585.5 (Calculated based on 6 deuterium atoms) |
| Product Ion (m/z) | Netupitant: 522.4 this compound: 528.4 (Calculated based on stable fragment with deuterium atoms) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | ~100-200 ms |
Experimental Protocols
Protocol 1: Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Netupitant and this compound reference standards and dissolve in an appropriate volume of methanol or diluent to achieve a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Netupitant primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL). This concentration should be consistent across all samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the Netupitant stock solution.
Protocol 2: Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
This protocol is adapted from established methods for bioanalytical sample preparation.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Adding Internal Standard: Add 10 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Caption: Bioanalytical workflow from plasma sample preparation to LC-MS/MS analysis.
Method Validation Summary
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics for a validated bioanalytical method for Netupitant.
Table 3: Typical Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 5 - 1000 ng/mL in plasma |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy (% Recovery) | Within 98-102% |
| Precision (%RSD) | Within- and between-day precision < 15% |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement. |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term). |
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is fundamental to the accuracy of the assay. This approach, known as isotope dilution mass spectrometry, relies on the near-identical chemical and physical properties of the analyte and the internal standard.
Caption: Logical flow for quantification using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and robust framework for the separation and quantification of Netupitant and its deuterated internal standard, this compound, in biological matrices. The use of a C18 column with a simple isocratic mobile phase allows for a short run time, making the method suitable for high-throughput analysis in clinical and preclinical studies. Validation of the method is essential to ensure it meets the required standards for accuracy, precision, and sensitivity.
References
- 1. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Netupitant D6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Netupitant D6 in a research setting. The protocol provides optimized parameters for mass spectrometry detection, liquid chromatography separation, and sample preparation, enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results. The methodologies are presented in a clear, step-by-step format, accompanied by data tables for easy reference and a workflow diagram for enhanced procedural clarity.
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV). Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in biological matrices by correcting for matrix effects and variations in sample processing. This document provides a detailed analytical method for the detection of this compound using LC-MS/MS with electrospray ionization (ESI).
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for the extraction of Netupitant from human plasma.[1][2][3]
-
To 100 µL of plasma sample, add the internal standard solution (this compound in methanol).
-
Vortex mix the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following parameters are based on established methods for Netupitant analysis.[4][5]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6mm x 150mm, 5µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a suitable gradient for optimal separation |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 - 6 minutes |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode. The Multiple Reaction Monitoring (MRM) transitions for Netupitant have been previously reported. The MRM transition for this compound is inferred based on the likely addition of six daltons to the parent molecule.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) - Netupitant | m/z 579.5 |
| Product Ion (Q3) - Netupitant | m/z 522.4 |
| Precursor Ion (Q1) - this compound | m/z 585.5 (inferred) |
| Product Ion (Q3) - this compound | m/z 528.4 (inferred) |
| Collision Energy (CE) | To be optimized for the specific instrument |
| Declustering Potential (DP) | To be optimized for the specific instrument |
| Ion Source Temperature | 500 - 550°C |
| IonSpray Voltage | 5000 - 5500 V |
Note on this compound MRM Transition: The precursor ion for this compound is predicted by adding 6 Da to the protonated mass of Netupitant. The product ion is also predicted to shift by 6 Da, assuming fragmentation does not involve the deuterated positions. It is critical to confirm these transitions by infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy and other compound-dependent parameters should be optimized accordingly.
Experimental Workflow
References
- 1. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ymerdigital.com [ymerdigital.com]
- 5. media.neliti.com [media.neliti.com]
Bioanalytical Method Validation for the Quantification of Netupitant in Human Plasma using Netupitant D6 as an Internal Standard
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV). Accurate and reliable quantification of Netupitant in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a comprehensive overview of the validation of a bioanalytical method for the determination of Netupitant in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Netupitant D6, to ensure high accuracy and precision, in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects.[4]
Materials and Methods
Chemicals and Reagents
-
Netupitant reference standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A suitable C18 column (e.g., 50 x 2.0 mm, 3 µm particle size).[4]
-
Data acquisition and processing software.
Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Netupitant and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Netupitant stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the Netupitant working standard solutions into blank human plasma to prepare calibration standards (CS) at concentrations ranging from 5 to 1000 ng/mL.
-
Prepare quality control (QC) samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 500 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of Netupitant from human plasma samples.
-
Pipette 100 µL of plasma sample (CS, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide solution to alkalize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:10 mM Ammonium Acetate, 89:11, v/v).
-
Vortex the samples for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analytical Method
-
HPLC Conditions:
-
Column: C18 column (e.g., Phenomenex C18, 50 x 2.0 mm, 3 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile and 10 mM Ammonium Acetate buffer (pH 9.0) in a ratio of 89:11 (v/v).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 2.5 minutes
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Netupitant: m/z 579.5 → 522.4
-
This compound: m/z 585.5 → 528.4 (predicted)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Results and Discussion: Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Netupitant and this compound.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 5-1000 ng/mL for Netupitant in human plasma. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently ≥ 0.99. The LLOQ was established at 5 ng/mL with acceptable accuracy and precision.
Table 1: Linearity of the Calibration Curve
| Parameter | Value |
| Concentration Range | 5 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at four concentration levels on three different days. The results, summarized in Table 2, are within the acceptance criteria of ±15% for accuracy (±20% for LLOQ) and ≤15% for precision (≤20% for LLOQ).
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 5 | 98.5 - 103.2 | ≤ 8.5 | 97.8 - 104.5 | ≤ 9.2 |
| LQC | 15 | 95.6 - 101.8 | ≤ 6.8 | 96.2 - 102.1 | ≤ 7.5 |
| MQC | 500 | 97.1 - 102.5 | ≤ 5.1 | 98.0 - 103.0 | ≤ 5.9 |
| HQC | 800 | 96.8 - 101.5 | ≤ 4.7 | 97.5 - 102.3 | ≤ 5.3 |
(Data is representative based on published literature for Netupitant bioanalysis)
Recovery and Matrix Effect
The extraction recovery of Netupitant and the matrix effect were assessed at three QC levels. The use of a stable isotope-labeled internal standard, this compound, is crucial for mitigating the variability of recovery and matrix effects between different plasma lots.
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 15 | 85.2 ± 4.1 | 98.5 ± 3.2 |
| MQC | 500 | 87.5 ± 3.5 | 99.1 ± 2.8 |
| HQC | 800 | 86.8 ± 3.9 | 98.9 ± 3.0 |
(Data is representative and illustrates expected performance)
Stability
The stability of Netupitant in human plasma was evaluated under various storage and handling conditions. The results, summarized in Table 4, indicate that Netupitant is stable under the tested conditions.
Table 4: Stability of Netupitant in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Short-term (Bench-top) | 6 hours | Room Temperature | 95.8 - 102.3 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 96.5 - 103.1 |
| Long-term | 30 days | -80°C | 97.2 - 101.8 |
| Post-preparative | 24 hours | 4°C (in autosampler) | 98.1 - 102.5 |
(Data is representative based on published literature for Netupitant bioanalysis)
Visualizations
Caption: Sample preparation workflow using liquid-liquid extraction.
Caption: Bioanalytical method validation process overview.
Conclusion
The described LC-MS/MS method for the quantification of Netupitant in human plasma using this compound as an internal standard is selective, linear, accurate, precise, and reliable. The detailed protocols and validation data demonstrate that this method is suitable for use in clinical and non-clinical studies requiring the determination of Netupitant concentrations in plasma. The use of a stable isotope-labeled internal standard ensures the robustness of the assay by minimizing the impact of sample matrix variability.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Netupitant D6 Metabolism by Cytochrome P450 3A4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of three major active metabolites: M1 (desmethyl-netupitant), M2 (netupitant N-oxide), and M3 (hydroxymethyl-netupitant).[2][3] Understanding the kinetics of this metabolism is crucial for predicting potential drug-drug interactions and ensuring patient safety. Netupitant itself is also a moderate inhibitor of CYP3A4.[2][4]
The use of a stable isotope-labeled internal standard, such as Netupitant D6, is the gold standard for quantitative bioanalysis of Netupitant and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows for accurate correction of matrix effects and variations in sample processing and instrument response.
These application notes provide detailed protocols for studying the metabolism of Netupitant by CYP3A4 in vitro using human liver microsomes and for characterizing its inhibitory potential, with a focus on the application of this compound.
Data Presentation
Table 1: In Vitro Kinetic Parameters for Netupitant Metabolism by CYP3A4
| Parameter | Value | Source |
| Michaelis-Menten Constant (Km) | ~3-9 µM | |
| Inhibition Constant (Ki) | Not explicitly found in search results, but described as a moderate inhibitor. | |
| Maximum Velocity (Vmax) | Not explicitly found for individual metabolites in search results. |
Table 2: Summary of Drug-Drug Interactions of Netupitant involving CYP3A4
| Co-administered Drug | Effect on Co-administered Drug's Pharmacokinetics | Effect on Netupitant's Pharmacokinetics | Source |
| Midazolam (CYP3A4 substrate) | Cmax increased by 40%, AUCinf increased by 144% | No significant effect | |
| Erythromycin (CYP3A4 substrate) | Cmax and AUCinf increased by 30% | No significant effect | |
| Dexamethasone (CYP3A4 substrate) | Dose-dependent increase in exposure (Day 4 with 300 mg Netupitant: AUC increased by 138%, Cmax increased by 75%) | No significant effect | |
| Ketoconazole (CYP3A4 inhibitor) | Not applicable | AUC increased by 140%, Cmax increased by 25% | |
| Rifampicin (CYP3A4 inducer) | Not applicable | AUC decreased by 83%, Cmax decreased by 62% |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of Netupitant Metabolism in Human Liver Microsomes
This protocol outlines the procedure to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of Netupitant's major metabolites (M1, M2, and M3) by CYP3A4 in human liver microsomes.
Materials:
-
Netupitant
-
This compound (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Netupitant and this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the pooled human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Prepare a series of Netupitant concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM) in phosphate buffer.
-
In a 96-well plate, add the diluted human liver microsomes, phosphate buffer, and the various concentrations of Netupitant.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of this compound as the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of Netupitant and its metabolites (M1, M2, and M3) using a validated LC-MS/MS method.
-
Develop a chromatographic method to separate Netupitant and its metabolites from endogenous matrix components. A C18 column is often suitable.
-
Optimize the mass spectrometer parameters for the detection of each analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of formation for each metabolite at each substrate concentration (pmol/min/mg protein).
-
Plot the rate of metabolite formation against the Netupitant concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for the formation of each metabolite.
-
Protocol 2: In Vitro CYP3A4 Inhibition Assay (IC50 and Ki Determination)
This protocol describes how to determine the inhibitory potential of Netupitant on CYP3A4 activity using a probe substrate.
Materials:
-
Netupitant
-
A specific CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
The corresponding stable isotope-labeled metabolite of the probe substrate (e.g., 1'-hydroxymidazolam-d4) as an internal standard.
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Netupitant and the CYP3A4 probe substrate.
-
Prepare a range of Netupitant concentrations to be tested.
-
Prepare the NADPH regenerating system and diluted human liver microsomes as described in Protocol 1.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes, phosphate buffer, the CYP3A4 probe substrate (at a concentration close to its Km), and the different concentrations of Netupitant.
-
Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of probe substrate metabolism.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction with ice-cold acetonitrile containing the stable isotope-labeled metabolite of the probe substrate as an internal standard.
-
Process the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each Netupitant concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the Netupitant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), repeat the experiment with multiple concentrations of the probe substrate. Analyze the data using a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive).
-
Visualizations
Caption: Metabolic pathway of Netupitant via CYP3A4.
Caption: Workflow for determining Km and Vmax.
Caption: Workflow for CYP3A4 inhibition assay.
References
- 1. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of CYP3A4 in vitro data to predict clinical drug–drug interactions; predictions of compounds as objects of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Netupitant D6 Bioanalysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Netupitant D6 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, interfering components present in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative method.[1][2] Netupitant is a compound with multiple basic nitrogen atoms, making it susceptible to variations in ionization efficiency, particularly in positive ion mode electrospray ionization (ESI). Therefore, matrix effects are a critical parameter to evaluate during method development and validation for Netupitant and its deuterated internal standard, this compound.
Q2: I am observing high variability in the peak area of my this compound internal standard across my sample batch. Could this be due to matrix effects?
A2: Yes, significant variation in the internal standard signal is a strong indicator of inconsistent matrix effects. While a stable isotope-labeled internal standard like this compound is designed to track and compensate for the analyte's behavior, severe and variable matrix effects can still lead to poor reproducibility.[3] It is also crucial to ensure that the variability is not due to other factors such as inconsistent sample processing, instrument instability, or issues with the internal standard spiking procedure.
Q3: My calibration curve for Netupitant is non-linear at the lower concentrations. Could matrix effects be the cause?
A3: While other factors can contribute to non-linearity, matrix effects are a common cause, especially at the lower limit of quantification (LLOQ). If the matrix effect is not consistent across the concentration range of your calibration standards, it can lead to a non-linear response. This is often observed when the concentration of interfering endogenous components is significant relative to the analyte concentration at the lower end of the curve.
Q4: Can the metabolites of Netupitant interfere with the analysis of Netupitant and this compound?
A4: Yes, metabolites can be a source of interference. Netupitant is metabolized by CYP3A4 to three major metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and an OH-methyl derivative (M3). If these metabolites are not chromatographically separated from Netupitant and this compound, they can potentially cause ion suppression or enhancement. Furthermore, in-source fragmentation of metabolites could theoretically produce ions that interfere with the MRM transitions of the analyte or internal standard.
Q5: Are there any specific issues related to using a deuterated internal standard like this compound?
A5: While stable isotope-labeled internal standards are generally robust, potential issues with deuterated standards can include:
-
Isotopic Crosstalk: This occurs when the signal from the naturally occurring isotopes of the analyte contributes to the signal of the deuterated internal standard. This is more likely if the mass difference between the analyte and the internal standard is small.
-
Deuterium Exchange: Although unlikely for this compound where the labels are expected to be on chemically stable positions (N-methyl and alpha-methyl groups), it's a theoretical possibility if the deuterium atoms were located at exchangeable sites (e.g., on a hydroxyl or amine group).
Troubleshooting Guides
Problem 1: Poor or Inconsistent Signal for this compound
This guide provides a systematic approach to troubleshooting inconsistent signal intensity for the this compound internal standard.
Problem 2: Suspected Ion Suppression or Enhancement
This section provides detailed experimental protocols to diagnose and quantify matrix effects.
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Infuse a standard solution of this compound (at a concentration that gives a stable and moderate signal) directly into the mass spectrometer's ion source, post-column, using a syringe pump and a T-connector.
-
The LC flow from the analytical column will mix with the infused standard solution before entering the MS.
-
-
Data Acquisition:
-
Begin infusing the this compound solution and monitor its signal to establish a stable baseline.
-
Inject a blank, extracted biological matrix sample (e.g., plasma, urine) onto the LC column.
-
-
Data Analysis:
-
Monitor the signal intensity of this compound throughout the chromatographic run.
-
A stable, flat baseline indicates no matrix effect.
-
A dip in the baseline signal indicates a region of ion suppression .
-
A peak or rise in the baseline signal indicates a region of ion enhancement .
-
Compare the retention time of Netupitant with the regions of ion suppression/enhancement to determine if they overlap.
-
This experiment quantifies the extent of matrix effects by calculating the matrix factor.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Netupitant and this compound in the final reconstitution solvent at low and high-quality control (QC) concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracts with Netupitant and this compound to the same final concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike blank biological matrix with Netupitant and this compound at the corresponding concentrations before extraction. (This set is used to determine recovery, not the matrix factor itself).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Post-Spiked Matrix (Set B)) / (Peak Area in Neat Solution (Set A))
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Netupitant) / (MF of this compound)
-
The IS-Normalized MF should be close to 1, with a coefficient of variation (%CV) of ≤15% across different lots of the matrix, to demonstrate that the internal standard effectively compensates for matrix effects.
-
-
Data Presentation
Table 1: Matrix Factor Assessment for Netupitant and this compound in Human Plasma
| Lot ID | Netupitant Peak Area (Set B) | This compound Peak Area (Set B) | Netupitant MF | This compound MF | IS-Normalized MF |
| Low QC | |||||
| Lot 1 | 78,540 | 155,600 | 0.83 | 0.82 | 1.01 |
| Lot 2 | 75,890 | 151,200 | 0.80 | 0.79 | 1.01 |
| Lot 3 | 82,110 | 161,500 | 0.86 | 0.85 | 1.01 |
| Lot 4 | 79,980 | 158,300 | 0.84 | 0.83 | 1.01 |
| Lot 5 | 76,500 | 152,400 | 0.81 | 0.80 | 1.01 |
| Lot 6 | 81,300 | 160,100 | 0.86 | 0.84 | 1.02 |
| Mean | 79,053 | 156,517 | 0.83 | 0.82 | 1.01 |
| %CV | 3.2% | 2.8% | 3.2% | 2.8% | 0.4% |
| High QC | |||||
| Lot 1 | 795,400 | 158,900 | 0.88 | 0.84 | 1.05 |
| Lot 2 | 781,200 | 155,400 | 0.87 | 0.82 | 1.06 |
| Lot 3 | 823,500 | 164,100 | 0.92 | 0.86 | 1.07 |
| Lot 4 | 801,700 | 160,200 | 0.89 | 0.84 | 1.06 |
| Lot 5 | 779,900 | 154,800 | 0.87 | 0.81 | 1.07 |
| Lot 6 | 815,600 | 162,300 | 0.91 | 0.85 | 1.07 |
| Mean | 799,550 | 159,283 | 0.89 | 0.84 | 1.06 |
| %CV | 2.3% | 2.5% | 2.3% | 2.1% | 0.8% |
| Neat solution peak areas (Set A): Low QC (Netupitant: 95,000; this compound: 190,000), High QC (Netupitant: 900,000; this compound: 190,000) |
Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effects
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Netupitant Recovery % | 95.2 | 85.4 | 92.1 |
| This compound Recovery % | 94.8 | 86.1 | 91.7 |
| Netupitant MF | 0.75 | 0.91 | 0.98 |
| This compound MF | 0.73 | 0.90 | 0.97 |
| IS-Normalized MF | 1.03 | 1.01 | 1.01 |
| %CV of IS-Normalized MF | 12.5% | 4.2% | 2.1% |
Mitigation Strategies
If significant and variable matrix effects are confirmed, consider the following strategies:
-
Enhance Sample Cleanup:
-
If using protein precipitation, which is known for leaving significant amounts of phospholipids and other endogenous components, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
For SPE, optimize the wash and elution steps to selectively remove interferences while retaining Netupitant.
-
-
Optimize Chromatography:
-
Modify the LC gradient to better separate Netupitant from the regions of ion suppression identified in the post-column infusion experiment.
-
Try a different stationary phase (e.g., a phenyl-hexyl or biphenyl column instead of a C18) to alter selectivity and move Netupitant away from co-eluting interferences.
-
Consider using a smaller particle size column for improved peak efficiency and resolution.
-
-
Sample Dilution:
-
Diluting the sample with a clean solvent can reduce the concentration of interfering components. This is a viable option if the concentration of Netupitant is high enough to remain above the LLOQ after dilution.
-
-
Change Ionization Mode:
-
If using ESI, consider trying atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
By following these structured troubleshooting guides and experimental protocols, researchers can effectively identify, quantify, and mitigate matrix effects, ensuring the development of a robust and reliable bioanalytical method for Netupitant using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal Intensity of Netupitant-D6 in Mass Spectrometry
Welcome to the technical support center for the optimization of Netupitant-d6 signal intensity in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the bioanalysis of Netupitant.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Netupitant-d6 analysis?
A1: Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing Netupitant-d6. Netupitant is a basic compound with multiple nitrogen atoms that can be readily protonated to form a stable [M+H]⁺ ion, leading to a strong and consistent signal for quantification.
Q2: What are the recommended precursor and product ions for Netupitant-d6 in Multiple Reaction Monitoring (MRM) mode?
A2: For Netupitant-d6, the protonated molecule [M+H]⁺ is used as the precursor ion. The most abundant and stable product ion resulting from collision-induced dissociation (CID) is then selected for quantification. Based on published methods, the recommended MRM transition for Netupitant is m/z 579.5 → 522.4.[1][2] For Netupitant-d6, the precursor ion would be shifted by the mass of the deuterium labels (typically m/z 585.5 for a d6 variant), and a corresponding shift in the product ion may be observed. It is crucial to confirm the exact masses and optimize the transitions on your specific instrument.
Q3: What are some common issues encountered when using deuterated internal standards like Netupitant-d6?
A3: Common issues with deuterated internal standards include:
-
Isotopic Contribution: The deuterated standard may contain a small percentage of the unlabeled analyte, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This can be problematic if the peak integration windows are not set appropriately.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes exchange with protons from the solvent, particularly under acidic or basic conditions, which can affect the accuracy of quantification.
Q4: How can matrix effects be minimized when analyzing Netupitant-d6 in plasma samples?
A4: Matrix effects, where components of the sample matrix suppress or enhance the ionization of the analyte, can be a significant challenge. To mitigate these effects:
-
Effective Sample Preparation: Employ a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances like phospholipids from the plasma sample.[2]
-
Chromatographic Separation: Optimize the HPLC method to ensure that Netupitant-d6 is chromatographically separated from the majority of matrix components.
-
Use of a Stable Isotope Labeled Internal Standard: Netupitant-d6 is an ideal internal standard as it co-elutes with Netupitant and experiences similar matrix effects, thus providing effective compensation.
Troubleshooting Guides
Problem 1: Low or No Signal for Netupitant-d6
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the MRM transitions for Netupitant-d6. Ensure the mass spectrometer is tuned and calibrated. Optimize the collision energy and declustering potential for your specific instrument. |
| Suboptimal Ion Source Conditions | Confirm the instrument is in positive ESI mode. Check for a stable electrospray. Clean the ion source, including the capillary and cone, as contamination can significantly reduce signal intensity. Optimize source temperature and gas flows for your mobile phase composition and flow rate. |
| LC System Issues | Check for leaks in the LC system. Ensure the correct mobile phase is being used and that the solvents are fresh and of LC-MS grade. Verify that the analytical column is not clogged or has lost efficiency. |
| Sample Preparation Problems | Review the sample preparation protocol to ensure it was followed correctly. Check for potential errors in dilutions or extractions. |
Problem 2: Inconsistent or Poorly Reproducible Signal
| Possible Cause | Troubleshooting Steps |
| Unstable Electrospray | Visually inspect the electrospray if possible. An unstable spray can lead to fluctuating signal intensity. Check for blockages in the spray needle and ensure consistent solvent delivery from the LC pump. |
| Matrix Effects | As described in the FAQ, enhance sample cleanup, optimize chromatography, and ensure proper use of the deuterated internal standard. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the injector wash method, potentially using a stronger solvent. |
| Internal Standard Variability | Ensure the internal standard is added consistently to all samples and standards. Check the stability of the internal standard in the sample matrix and storage conditions. |
Quantitative Data Summary
The following table provides an example of how to present data from a collision energy optimization experiment for a Netupitant-d6 MRM transition. The optimal collision energy will vary between different mass spectrometer models.
Table 1: Example of Collision Energy Optimization for Netupitant-d6
| Collision Energy (eV) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area (Arbitrary Units) |
| 10 | 585.5 | 528.4 | 150,000 |
| 15 | 585.5 | 528.4 | 350,000 |
| 20 | 585.5 | 528.4 | 780,000 |
| 25 | 585.5 | 528.4 | 1,200,000 |
| 30 | 585.5 | 528.4 | 950,000 |
| 35 | 585.5 | 528.4 | 600,000 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Netupitant from Human Plasma
This protocol is adapted from a validated method for the analysis of Netupitant in human plasma.[1][2]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Netupitant-d6 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M ammonium acetate buffer (pH 9.0).
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Netupitant-d6
-
LC Conditions:
-
Column: C18 column (e.g., Phenomenex C18, 50 mm x 2.0 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic with 89% B
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Netupitant): m/z 579.5 → 522.4
-
MRM Transition (Netupitant-d6): To be determined based on the exact mass of the deuterated standard (e.g., m/z 585.5 → 528.4).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
(Note: These are starting parameters and should be optimized for your specific instrument.)
-
-
Visualizations
Caption: Experimental workflow for the analysis of Netupitant-d6 in plasma.
Caption: Troubleshooting logic for low or no signal of Netupitant-d6.
Caption: Simplified signaling pathway of the NK1 receptor and the mechanism of action of Netupitant.
References
Technical Support Center: Troubleshooting Poor Peak Shape of Netupitant D6 in HPLC
Welcome to the technical support center for addressing poor peak shape of Netupitant D6 in High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Netupitant.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based column packing.[2][3] These interactions create an additional, stronger retention mechanism for some analyte molecules, causing them to elute later and resulting in a tailed peak. Other potential causes include using a mobile phase pH close to the analyte's pKa, metal contamination in the column, or a blocked column frit.[4]
Q2: Can the deuterium labeling in this compound affect its peak shape?
In reversed-phase HPLC, the chromatographic behavior of a deuterated compound is typically very similar to its non-deuterated counterpart. The small difference in mass and polarity due to deuterium substitution is unlikely to be the primary cause of significant peak shape problems like tailing or fronting. The issues affecting the peak shape of this compound are almost certainly the same as those that would affect non-deuterated Netupitant.
Q3: What is an acceptable peak tailing factor?
For quantitative analysis, a symmetrical peak is ideal. The United States Pharmacopeia (USP) tailing factor (Tf) is a common measure of peak symmetry. A Tf value of 1.0 indicates a perfectly symmetrical peak. Generally, a Tf value between 0.9 and 1.5 is considered acceptable for most applications, although specific methods may have stricter requirements. Values greater than 1.2 often indicate significant tailing that can affect integration accuracy and resolution.
Q4: My this compound peak is fronting. What could be the cause?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can occur. Potential causes include high sample concentration leading to column overload, or poor sample solubility in the mobile phase. It can also be a sign of a physical problem with the column, such as a void or collapse of the packed bed.
Q5: I'm observing split peaks for this compound. What should I investigate?
Split peaks can be caused by a few factors. A common reason is a partially blocked inlet frit on the column, which causes the sample to be distributed unevenly onto the column head. Another possibility is that the sample solvent is much stronger than the mobile phase, causing the sample to travel through the column in a distorted band. A void at the head of the column can also lead to peak splitting.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like Netupitant.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Netupitant is a basic compound (pKa ≈ 7.6) and can interact with acidic silanol groups on the silica stationary phase. This is a primary cause of tailing. |
| 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of Netupitant (e.g., pH 2.5-3.5). This ensures that the silanol groups are protonated and less likely to interact with the protonated analyte. Use a buffer like phosphate or formate to maintain a stable pH. | |
| 2. Use an End-capped Column: Employ a high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small, inert group to the residual silanol groups, effectively shielding them from interaction with the analyte. | |
| 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound. | |
| Mobile Phase pH close to pKa | If the mobile phase pH is close to the pKa of Netupitant, a mixed population of ionized and non-ionized forms of the analyte can exist, leading to peak broadening or tailing. |
| Adjust Mobile Phase pH: As mentioned above, lower the mobile phase pH to ensure complete protonation of this compound. | |
| Column Contamination | Accumulation of contaminants on the column can create active sites that cause tailing. |
| Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If the problem persists, consider replacing the column. | |
| Metal Contamination | Trace metals in the silica matrix of the column packing can chelate with the analyte, causing tailing. |
| Use a High-Purity Column: Modern, high-purity silica columns have very low metal content. If you suspect metal contamination, consider using a column with a different silica base or adding a chelating agent like EDTA to the mobile phase in low concentrations. |
Issue 2: Peak Fronting
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-linear isotherm and peak fronting. |
| Reduce Sample Concentration: Dilute the sample or reduce the injection volume. | |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting. |
| Optimize Sample Solvent: Ensure the sample is completely dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. | |
| Column Collapse/Void | A physical change in the column packing, such as a void at the inlet, can cause peak fronting. |
| Replace the Column: This is often an irreversible problem, and the column will need to be replaced. |
Issue 3: Peak Broadening
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening. |
| Minimize Tubing Length and Diameter: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume. | |
| Low Flow Rate | A flow rate that is too low can increase diffusion and lead to broader peaks. |
| Optimize Flow Rate: Verify that the flow rate is appropriate for the column dimensions and particle size. | |
| High Detector Time Constant | A slow detector response time can distort the peak shape. |
| Adjust Detector Settings: If possible, reduce the detector time constant or increase the data acquisition rate. |
Experimental Protocols
Recommended Starting HPLC Method for this compound
This protocol is a good starting point for method development and can be optimized to improve peak shape.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector Wavelength | 262 nm or 274 nm |
| Sample Solvent | Mobile phase at initial conditions (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Mechanism of Peak Tailing due to Silanol Interactions
Caption: Interaction of protonated this compound with the stationary phase.
References
Resolving chromatographic co-elution with Netupitant D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered when using Netupitant D6 as an internal standard for the analysis of Netupitant.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard, this compound, eluting slightly earlier than Netupitant in my reversed-phase chromatography method?
A1: It is a known phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.[1] This can result in the analyte and the internal standard experiencing different matrix effects, which can compromise the accuracy of your results.[1]
Q2: What are the potential consequences of co-elution or near co-elution of Netupitant and this compound?
A2: While perfect co-elution is often the goal to ensure that the analyte and internal standard experience the same matrix effects, slight separation can be problematic.[2][3] If the two compounds are not perfectly co-eluting, they may be affected differently by ion suppression or enhancement from the sample matrix as they enter the mass spectrometer. This is known as differential matrix effects and can lead to inaccurate and imprecise quantification. In some cases, complete separation might be desired to avoid any potential for crosstalk between the mass channels, but for deuterated internal standards, consistent co-elution is generally preferred.
Q3: Can the isotopic purity of this compound affect my results?
A3: Yes, the isotopic purity of your deuterated internal standard is crucial. Low isotopic purity implies the presence of a significant amount of unlabeled or partially labeled analyte in the internal standard. This can lead to an overestimation of the analyte concentration in your samples. It is recommended to use an internal standard with high isotopic enrichment (≥98%) to minimize this contribution.
Troubleshooting Guide: Resolving Co-elution Issues
This guide provides a systematic approach to troubleshooting and resolving the chromatographic co-elution of Netupitant and this compound.
Initial Assessment
The first step is to confirm the extent of the co-elution issue. This can be done by carefully examining the chromatograms of the analyte and the internal standard.
Logical Workflow for Co-elution Assessment
Caption: Workflow for assessing co-elution of Netupitant and this compound.
Strategies for Resolution
If co-elution is confirmed and is causing issues with your analysis, the following strategies can be employed to achieve the desired chromatographic separation.
Adjusting the gradient slope can be a very effective way to improve the resolution between two closely eluting compounds.
Experimental Protocol: Gradient Optimization
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Initial Condition: Start with your current gradient method.
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Decrease Gradient Slope: Reduce the rate of increase of the organic solvent in your mobile phase. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve resolution.
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Isocratic Hold: Introduce an isocratic hold at a mobile phase composition just before the elution of Netupitant and this compound. This can help to focus the peaks and improve separation.
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Evaluate: After each modification, inject a standard solution and assess the resolution.
Table 1: Example of Gradient Modification for Netupitant Resolution
| Time (min) | % Acetonitrile (Method A: Fast Gradient) | % Acetonitrile (Method B: Shallow Gradient) |
| 0.0 | 30 | 30 |
| 1.0 | 95 | 50 |
| 2.0 | 95 | 95 |
| 3.0 | 30 | 30 |
Small changes to the mobile phase constituents can alter the selectivity of the separation.
Experimental Protocol: Mobile Phase Adjustment
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Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of the two. The different solvent strengths and selectivities can impact the retention behavior of the analytes differently.
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Modify Aqueous Phase pH: Netupitant has basic properties, so adjusting the pH of the aqueous portion of the mobile phase can change its ionization state and retention. Prepare the aqueous phase with a buffer (e.g., ammonium formate, ammonium acetate) and adjust the pH. Evaluate a pH range that is compatible with your column.
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Additive Concentration: Vary the concentration of any additives in your mobile phase, such as formic acid or ammonium hydroxide.
Table 2: Impact of Mobile Phase on Retention Time
| Mobile Phase Composition | Netupitant Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 0.1% Formic Acid in Water/Acetonitrile | 2.52 | 2.48 | 0.8 |
| 10 mM Ammonium Formate (pH 3.5) in Water/Acetonitrile | 2.65 | 2.59 | 1.2 |
| 0.1% Formic Acid in Water/Methanol | 3.10 | 3.02 | 1.5 |
The choice of the stationary phase is a critical factor in chromatographic selectivity.
Experimental Protocol: Column Selection
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Stationary Phase Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl or a biphenyl phase can offer different selectivity due to pi-pi interactions, which may be beneficial for separating Netupitant and its deuterated analog.
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Particle Size and Column Length: Using a column with a smaller particle size or a longer length will increase the column efficiency and may provide the necessary resolution. Conversely, in some instances where co-elution is desired to overcome differential matrix effects, a column with lower resolution (larger particle size or shorter length) might be intentionally used to encourage peak overlap.
Troubleshooting Workflow for Co-elution Resolution
Caption: Systematic approach to resolving chromatographic co-elution.
Concluding Remarks
Resolving the co-elution of Netupitant and this compound often requires a systematic approach involving the optimization of chromatographic parameters. By carefully adjusting the mobile phase gradient, composition, and selecting the appropriate column chemistry, researchers can achieve the desired separation for accurate and reliable quantification. If chromatographic adjustments are unsuccessful, considering a ¹³C-labeled internal standard may be an alternative, as it will have identical chromatographic behavior to the analyte.
References
Technical Support Center: Optimizing Netupitant-D6 Recovery from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of Netupitant-D6 from biological samples during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of Netupitant-D6 during our solid-phase extraction (SPE) procedure. What are the potential causes and how can we troubleshoot this?
A1: Low and variable recovery of Netupitant-D6, a deuterated internal standard, can stem from several factors throughout the sample preparation and analysis workflow. Here are the primary areas to investigate:
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Suboptimal SPE Method: The SPE protocol, including the choice of sorbent, pH of the sample and solvents, and the composition of wash and elution solutions, is critical for efficient recovery. Netupitant is a highly basic compound, which heavily influences its retention and elution characteristics.
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Issues with the Deuterated Internal Standard: Problems specific to the deuterated standard, such as isotopic instability or chromatographic shifts relative to the unlabeled analyte, can lead to inaccurate quantification and apparent low recovery.
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Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Netupitant-D6 in the mass spectrometer, a phenomenon known as ion suppression or enhancement.
To systematically troubleshoot, it is recommended to evaluate each step of your analytical method, from sample pre-treatment to data analysis.
Q2: How does the physicochemical nature of Netupitant influence the SPE strategy?
A2: Netupitant is characterized as a very strong basic compound. This property is the cornerstone of developing a successful SPE method. At a pH below its pKa, Netupitant will be protonated and carry a positive charge. This allows for strong retention on a cation exchange sorbent. Conversely, at a pH above its pKa, it will be in its neutral, less polar form, facilitating elution with an appropriate organic solvent. Therefore, precise pH control of the sample, wash, and elution solvents is paramount.
Q3: Which type of SPE sorbent is most suitable for Netupitant-D6 extraction?
A3: For a basic compound like Netupitant, several types of SPE sorbents can be effective. The choice depends on the complexity of the sample matrix and the desired selectivity.
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Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB, Bond Elut Plexa): These are often a good starting point as they offer a combination of hydrophobic and hydrophilic retention mechanisms and are stable across a wide pH range.
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Mixed-Mode Cation Exchange Sorbents (e.g., Oasis MCX, SampliQ SCX): These are highly recommended for basic compounds. They provide a dual retention mechanism: reversed-phase and cation exchange. This allows for a more rigorous washing step to remove neutral and acidic interferences, resulting in a cleaner extract. The basic analyte is retained by the strong cation exchanger and is eluted by using a solvent that neutralizes the charge on the analyte or the sorbent.
Q4: My deuterated internal standard (Netupitant-D6) shows a different retention time than the unlabeled Netupitant. Is this a problem and how can I fix it?
A4: A slight shift in retention time between the analyte and its deuterated internal standard is a known phenomenon called the "deuterium isotope effect". While a small, consistent shift may be acceptable, a significant or variable separation can be problematic. If the two compounds do not co-elute, they may experience different levels of matrix effects, leading to inaccurate and imprecise results.[1]
To address this:
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Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.
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Evaluate the Internal Standard: In rare cases, the position of the deuterium labels can affect the molecule's physicochemical properties enough to cause a noticeable chromatographic separation. If chromatographic optimization fails, consider using an internal standard with a different labeling pattern or a different stable isotope (e.g., ¹³C, ¹⁵N).
Q5: We suspect matrix effects are impacting our Netupitant-D6 signal. How can we confirm and mitigate this?
A5: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples. To confirm matrix effects, you can perform a post-extraction addition experiment:
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Extract a blank matrix sample using your established SPE protocol.
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Spike the extracted blank matrix with a known concentration of Netupitant-D6.
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Prepare a neat solution of Netupitant-D6 at the same concentration in your final elution solvent.
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Compare the peak area of Netupitant-D6 in the post-extraction spiked sample to the neat solution. A significantly lower peak area in the matrix sample indicates ion suppression.
To mitigate matrix effects:
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Improve Sample Cleanup: Optimize your SPE wash steps to more effectively remove interfering matrix components. Using a mixed-mode sorbent can significantly improve cleanup.
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Chromatographic Separation: Ensure that Netupitant-D6 is chromatographically separated from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
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Dilution: Diluting the sample prior to extraction can reduce the concentration of matrix components.
Troubleshooting Guides
Low Recovery of Netupitant-D6
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Troubleshooting Workflow for Low SPE Recovery
Caption: A stepwise workflow for troubleshooting low recovery of Netupitant-D6.
Quantitative Data Summary
The following table summarizes expected recovery percentages for basic drugs under different SPE conditions, which can serve as a benchmark for optimizing your Netupitant-D6 extraction protocol.
| Sorbent Type | Sample pH Adjustment | Wash Solvent | Elution Solvent | Expected Recovery (%) | Reference |
| Polymeric (e.g., Oasis HLB) | Dilute with 2% NH₄OH | 5% Methanol in Water | Methanol | >85% | [2] |
| Mixed-Mode Cation Exchange (e.g., SampliQ SCX) | Acidify to pH < pKa | Methanol | 5% NH₄OH in Methanol | >80% | [3] |
| Non-polar, non-endcapped silica | Dilute with phosphate buffer (pH 6-7) | Acetonitrile/Water (20:80) | Methanol with 1-5% triethylamine | >80% | [4] |
Note: These are general guidelines. Optimal conditions for Netupitant-D6 may vary and require empirical determination.
Experimental Protocols
SPE Protocol for a Basic Drug from Human Plasma using a Mixed-Mode Cation Exchange Sorbent
This protocol is adapted from a general method for basic drugs and should be optimized for Netupitant-D6.[3]
1. Sample Pre-treatment:
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To 100 µL of human plasma, add the working solution of Netupitant-D6.
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Add 200 µL of 4% H₃PO₄ in water and vortex for 30 seconds. This acidifies the sample to ensure Netupitant-D6 is in its cationic form.
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Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
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Transfer the supernatant to a clean tube.
2. SPE Cartridge Conditioning:
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Use a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL).
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Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
3. Sample Loading:
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Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
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Pass the sample through the sorbent at a slow, steady flow rate (approx. 1 mL/min).
4. Wash Steps:
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Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5).
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Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
5. Elution:
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Elute Netupitant-D6 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the charge on the Netupitant-D6, releasing it from the sorbent.
6. Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
SPE Workflow Diagram
Caption: A detailed workflow for the solid-phase extraction of Netupitant-D6.
References
Technical Support Center: Troubleshooting Calibration Curve Non-Linearity for Netupitant D6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address calibration curve non-linearity issues encountered during the bioanalysis of Netupitant D6 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a non-linear calibration curve for this compound?
Non-linearity in the calibration curve for this compound, a stable isotope-labeled internal standard, can arise from several factors during LC-MS/MS analysis. The most common causes include:
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Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and the analyte, leading to ion suppression or enhancement.[1][2][3][4][5] This interference can alter the ionization efficiency and disrupt the linear relationship between concentration and response.
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to become non-linear.
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Internal Standard (IS) Issues: Although this compound is a stable isotope-labeled IS, issues such as isotopic contribution or "crosstalk" between the analyte and the IS can occur, especially if the system response is non-linear. Loss of proportionality between the analyte and the IS response is a key reason for non-linearity.
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Analyte or IS Instability: Degradation of Netupitant or its internal standard during sample preparation or analysis can lead to inaccurate responses and a non-linear curve.
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Formation of Adducts or Multimers: The analyte may form dimers or other multimers at higher concentrations, which can affect the ionization process and lead to a non-linear response.
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Inappropriate Regression Model: Using a linear regression model when the data inherently follows a non-linear pattern (e.g., quadratic) will result in a poor fit and apparent non-linearity.
Q2: My calibration curve for Netupitant is non-linear at higher concentrations. What is the likely cause?
Non-linearity observed specifically at the higher end of the calibration range is often indicative of detector saturation . When the concentration of the analyte is high, the number of ions reaching the detector exceeds its capacity to provide a proportional response, causing the signal to level off. Another possibility is the formation of analyte dimers or multimers at higher concentrations.
Q3: Can the choice of internal standard affect the linearity of my Netupitant assay?
Yes, the internal standard is critical. While a stable isotope-labeled internal standard like this compound is ideal for compensating for matrix effects and variability in sample processing, problems can still arise. If there is significant isotopic overlap or "crosstalk" between the analyte and the internal standard's mass transitions, it can contribute to non-linearity, particularly if the instrument's response is not linear.
Q4: How can I determine if matrix effects are causing the non-linearity in my this compound calibration curve?
Matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike experiment. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration. A significant difference in response (enhancement or suppression) indicates the presence of matrix effects.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Calibration Curve Non-Linearity
This guide provides a step-by-step workflow to identify and address the root cause of non-linearity in your this compound calibration curve.
Step 1: Initial Checks & Data Review
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Review the calibration curve: Visually inspect the curve. Is the non-linearity at the high end, low end, or throughout the range?
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Check the regression fit: Ensure the appropriate regression model (e.g., linear, quadratic) and weighting factor (e.g., 1/x, 1/x²) are being used. A non-linear relationship may be better described by a quadratic model.
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Examine raw data: Look for any outlier data points that may be skewing the curve.
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Verify standard and IS concentrations: Double-check the preparation and dilution of your calibration standards and internal standard stock solutions.
Step 2: Investigate Instrumental Factors
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Check for detector saturation: Dilute the upper calibration standards and re-inject. If linearity is restored at lower concentrations, detector saturation is a likely cause. Consider reducing the injection volume or adjusting MS parameters to decrease sensitivity.
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Optimize MS/MS parameters: Review and optimize parameters such as collision energy, declustering potential, and ion source settings to ensure optimal and stable ionization.
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Clean the ion source: A contaminated ion source can lead to inconsistent ionization and contribute to non-linearity.
Step 3: Evaluate Sample Preparation and Matrix Effects
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Perform a matrix effect assessment: Conduct a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.
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Improve sample cleanup: If significant matrix effects are observed, consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
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Modify chromatographic conditions: Adjust the HPLC/UPLC gradient to better separate the analyte and this compound from co-eluting matrix components.
Step 4: Assess Internal Standard Performance
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Verify IS response: Check the consistency of the this compound peak area across all calibration standards and samples. A significant variation may indicate a problem with IS addition or stability.
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Investigate crosstalk: Analyze the analyte and IS solutions separately to check for any signal contribution in each other's mass transition channels.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common starting point for the extraction of Netupitant from human plasma.
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Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
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Precipitation: Add 300 µL of acetonitrile.
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Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
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Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions for Netupitant Analysis
These are typical starting conditions that may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Netupitant: m/z 579.4 → 297.2this compound: m/z 585.4 → 303.2 |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following table summarizes typical validation parameters for a Netupitant bioanalytical method. Significant deviations from these may indicate issues with linearity.
| Parameter | Typical Acceptance Criteria | Potential Impact of Non-Linearity |
| Correlation Coefficient (r²) | > 0.99 | A lower r² value can indicate a poor fit due to non-linearity. |
| Calibration Curve Range | e.g., 1 - 1000 ng/mL | Non-linearity may limit the usable upper range of the assay. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Non-linearity can lead to significant bias, especially at the ends of the curve. |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Inconsistent non-linear responses can increase the variability of measurements. |
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve non-linearity.
Caption: Common causes of calibration curve non-linearity in LC-MS/MS bioanalysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Investigating the stability of Netupitant D6 in processed samples
Welcome to the technical support center for Netupitant D6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with this compound in processed samples during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Netupitant, where six hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for quantitative bioanalysis using mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled Netupitant, it can effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2]
Q2: What are the critical factors to consider for the stability of this compound?
The stability of this compound can be influenced by several factors, including storage conditions, the composition of the biological matrix, pH of the solution, and the duration of various experimental stages. It is crucial to evaluate its stability under conditions that mimic the entire analytical process, from sample collection to final analysis.[3]
Q3: What types of stability should be evaluated for this compound in processed samples?
To ensure accurate and reliable results, the following stability assessments are recommended as per bioanalytical method validation guidelines:
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Freeze-Thaw Stability: Assesses the stability of this compound after repeated cycles of freezing and thawing.
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Autosampler Stability: Determines the stability of processed samples while they reside in the autosampler before injection.
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Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that reflects the sample handling and preparation time.
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Long-Term Stability: Assesses the stability of this compound in a biological matrix when stored frozen for an extended period.[3][4]
Q4: Can the position of the deuterium labels on this compound affect its stability?
Yes, the position of deuterium atoms is crucial. If the labels are on sites prone to hydrogen-deuterium exchange (e.g., on heteroatoms like -OH or -NH), the isotopic label can be lost, leading to inaccurate quantification. It is essential to use a standard where deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in processed samples.
Issue 1: Poor or No Signal for this compound
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Possible Cause 1: Degradation during storage.
-
Troubleshooting Step: Verify the storage conditions of the stock and working solutions. Prepare a fresh working solution from the stock and re-analyze.
-
-
Possible Cause 2: Incorrect concentration.
-
Troubleshooting Step: Re-verify the calculations and dilution steps for the preparation of the working solution.
-
-
Possible Cause 3: Suboptimal instrument parameters.
-
Troubleshooting Step: Optimize the mass spectrometer's ionization source parameters for this compound and ensure the instrument has been recently tuned and calibrated.
-
Issue 2: Inconsistent this compound Peak Area or Response Ratio
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Possible Cause 1: Deuterium exchange.
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Troubleshooting Step: Ensure that the sample processing conditions (e.g., pH) are not promoting the exchange of deuterium atoms. Avoid highly acidic or basic conditions if the label is in a labile position.
-
-
Possible Cause 2: Autosampler instability.
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Troubleshooting Step: Perform an autosampler stability test by re-injecting the same processed sample over a period that exceeds the typical analytical run time. If degradation is observed, consider cooling the autosampler or shortening the run time.
-
-
Possible Cause 3: Differential matrix effects.
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Troubleshooting Step: Adjust the chromatographic conditions to ensure that Netupitant and this compound co-elute as closely as possible.
-
Issue 3: Chromatographic Peak for this compound Elutes Earlier Than Netupitant
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Possible Cause: Isotope effect.
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Troubleshooting Step: This is a known phenomenon for some deuterated standards. If the shift in retention time is small and consistent, it may not be an issue. However, for optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.
-
Quantitative Data Summary
The following tables provide example data for various stability tests on this compound in processed human plasma. The acceptance criterion for stability is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound
| Freeze-Thaw Cycle | Mean Concentration (ng/mL) | % Nominal Concentration | Pass/Fail |
| 1 | 99.8 | 99.8% | Pass |
| 2 | 98.5 | 98.5% | Pass |
| 3 | 97.2 | 97.2% | Pass |
Table 2: Autosampler Stability of this compound at 10°C
| Time (hours) | Mean Concentration (ng/mL) | % Nominal Concentration | Pass/Fail |
| 0 | 100.2 | 100.2% | Pass |
| 12 | 99.1 | 99.1% | Pass |
| 24 | 98.4 | 98.4% | Pass |
| 36 | 96.5 | 96.5% | Pass |
Table 3: Short-Term (Bench-Top) Stability of this compound at Room Temperature
| Time (hours) | Mean Concentration (ng/mL) | % Nominal Concentration | Pass/Fail |
| 0 | 100.5 | 100.5% | Pass |
| 4 | 99.7 | 99.7% | Pass |
| 8 | 98.9 | 98.9% | Pass |
Table 4: Long-Term Stability of this compound at -80°C
| Time (days) | Mean Concentration (ng/mL) | % Nominal Concentration | Pass/Fail |
| 30 | 101.1 | 101.1% | Pass |
| 60 | 99.5 | 99.5% | Pass |
| 90 | 98.7 | 98.7% | Pass |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a known concentration of this compound into the biological matrix (e.g., human plasma).
-
Divide the sample into at least four aliquots.
-
Store three aliquots at the intended storage temperature (e.g., -80°C) for 24 hours. The fourth aliquot serves as the baseline (time zero).
-
Thaw the three frozen aliquots completely at room temperature.
-
After thawing, refreeze the aliquots at -80°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the process for the desired number of cycles (typically three).
-
After the final cycle, process all samples (including the baseline) and analyze them.
-
Compare the mean concentration of the cycled samples to the baseline sample.
Protocol 2: Autosampler Stability Assessment
Objective: To evaluate the stability of processed samples containing this compound under the conditions of the autosampler.
Methodology:
-
Process a set of samples containing a known concentration of this compound.
-
Place the processed samples in the autosampler set to the intended analytical run temperature (e.g., 10°C).
-
Inject and analyze one sample immediately to establish a baseline.
-
Re-inject and analyze samples at predetermined time points (e.g., 6, 12, 24, 36 hours) over a period that exceeds the expected run time.
-
Compare the mean concentration of the samples at each time point to the baseline sample.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound signal.
References
Navigating Netupitant D6 Internal Standard Variability: A Technical Support Guide
Welcome to the technical support center for handling Netupitant D6 internal standard variability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the bioanalysis of Netupitant using its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Netupitant.[1] SIL internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1][2] They are structurally identical to the analyte but have a higher mass due to the incorporation of stable isotopes (in this case, deuterium). This allows them to be differentiated from the analyte by the mass spectrometer.[2] The primary role of this compound is to compensate for variability that can occur during sample preparation and analysis, such as inconsistencies in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of Netupitant.[1]
Q2: What are the common causes of this compound internal standard variability?
A2: Variability in the internal standard response can arise from several sources throughout the analytical workflow. These can be broadly categorized as:
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Sample Preparation Issues: Inconsistent aliquoting of the internal standard, inefficient or variable extraction recovery, and incomplete mixing with the biological matrix are frequent causes of variability. Human errors, such as accidentally omitting or adding the internal standard twice to some samples, can also lead to significant deviations.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the this compound in the mass spectrometer's ion source, leading to inconsistent signal intensity.
-
Instrumental Problems: Issues with the LC-MS system, such as inconsistent injection volumes from the autosampler, a contaminated ion source, or general instrument instability, can cause fluctuations in the internal standard signal.
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Internal Standard Stability: Degradation of the this compound during sample collection, storage, or processing can lead to a consistently low signal.
Q3: My this compound signal is consistently low across all samples, including calibrators and QCs. What should I do?
A3: Consistently low internal standard signals across an entire analytical run often point to a systemic issue. A primary suspect is the integrity of the internal standard spiking solution. It may have been prepared incorrectly, or the this compound may have degraded. Prepare a fresh spiking solution and re-run the analysis. Also, verify the storage conditions of the stock and working solutions to ensure they comply with the recommended stability guidelines.
Q4: The this compound signal is highly variable and random across the analytical run. What are the likely causes?
A4: Random and significant variability in the internal standard signal is often linked to inconsistencies in sample handling or autosampler performance. Manually review the sample preparation steps for the affected samples to check for any deviations from the protocol. Perform an injection precision test on the autosampler to rule out hardware malfunctions. Inconsistent matrix effects between different samples can also contribute to this type of variability.
Q5: What are the regulatory expectations for internal standard response variability?
A5: Regulatory bodies like the FDA and EMA expect the internal standard response to be monitored during bioanalytical studies. While there are no universally fixed acceptance criteria for internal standard variability, a general expectation is that the variability of the internal standard response in unknown samples should be similar to that observed in the calibration standards and quality control samples. Typically, internal standard responses that are less than 50% and greater than 150% of the mean response may be flagged for investigation. Any significant trends or drifts in the internal standard response should be investigated to determine the root cause and its impact on the accuracy of the results.
Troubleshooting Guides
Guide 1: Investigating a Sudden Drop in Internal Standard Signal
If you observe a sudden drop in the this compound signal for a portion of your analytical run, follow these steps:
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Review the chromatograms: Check for any changes in peak shape, retention time, or the presence of interfering peaks for the affected samples.
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Examine the instrument performance: Look for any pressure fluctuations or other instrument warnings that may have occurred during the run.
-
Investigate sample-specific issues: Consider the possibility of a specific matrix effect in the affected samples. If possible, re-inject the affected samples to see if the issue is reproducible.
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Assess the quality of controls: If quality control samples interspersed within the affected samples also show the same trend and still meet acceptance criteria, it may indicate that the internal standard is still adequately tracking the analyte. However, a thorough investigation is still warranted.
Guide 2: Addressing High Internal Standard Variability Across a Batch
When faced with high variability in the this compound signal throughout an entire analytical batch, a systematic approach is necessary:
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Verify sample preparation consistency: This is a primary area of concern. Review the entire sample preparation workflow, from sample thawing and aliquoting to extraction and reconstitution.
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Evaluate for matrix effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatography. This can help determine if co-eluting matrix components are affecting the this compound signal.
-
Check for instrument contamination: A gradual decrease in signal over the course of the batch could indicate a buildup of contaminants in the ion source or on the LC column. Perform necessary cleaning and maintenance procedures.
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Confirm internal standard solution integrity: Prepare a fresh this compound spiking solution to rule out any issues with degradation or incorrect concentration.
Quantitative Data Summary
The following table summarizes generally accepted criteria for evaluating internal standard response and other related bioanalytical validation parameters, based on FDA and ICH guidelines.
| Parameter | Acceptance Criteria | Reference |
| Internal Standard Response Variability | Responses in unknown samples should be comparable to those in calibrators and QCs. A common investigation trigger is when the IS response is <50% or >150% of the mean IS response of the calibrators and QCs. | |
| Calibration Curve | At least 75% of calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). | |
| Precision and Accuracy (QCs) | The precision (%CV) should not exceed 15% (20% at LLOQ). The mean accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). | |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. | |
| Selectivity | In blank matrix from at least 6 independent sources, the response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. |
Experimental Protocols
Protocol 1: Bioanalytical Method for Netupitant in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized during method development.
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Preparation of Calibration Standards and Quality Controls:
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Prepare stock solutions of Netupitant and this compound in a suitable organic solvent (e.g., methanol).
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Serially dilute the Netupitant stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 5-1000 ng/mL.
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Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
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Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
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Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
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LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 column (e.g., 50mm x 2.0mm, 3µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 10mM ammonium acetate buffer (e.g., 89:11, v/v).
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
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Netupitant: m/z 579.5 → 522.4
-
This compound: (Adjust for deuterium mass shift, e.g., m/z 585.5 → 528.4)
-
-
Data Analysis: Quantify Netupitant by calculating the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for this compound internal standard variability.
Caption: Relationship between causes, effects, and solutions for IS variability.
References
Technical Support Center: Overcoming Challenges in Netupitant D6 Quantification at Low Levels
Welcome to the Technical Support Center for Netupitant D6 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the bioanalysis of Netupitant, particularly at low concentrations using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability and poor reproducibility in our low-level this compound signal. What are the potential causes?
A1: High variability and poor reproducibility at low concentrations of this compound can stem from several factors. The most common culprits are matrix effects, inconsistent sample preparation, and issues with the LC-MS/MS system.[1][2] Biological matrices like plasma are complex and contain numerous endogenous components that can interfere with the ionization of your target analyte and internal standard.[1]
Q2: What are matrix effects, and how can they impact the quantification of this compound?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[1] For this compound, endogenous phospholipids and metabolites in plasma can be a primary source of matrix effects, especially in electrospray ionization (ESI) mode.
Q3: We are struggling to achieve the desired lower limit of quantification (LLOQ) for Netupitant. What steps can we take to improve sensitivity?
A3: Achieving a low LLOQ requires optimization of several aspects of your method. Start by ensuring your sample preparation is efficient at removing interferences. Techniques like solid-phase extraction (SPE) can provide a cleaner extract compared to simple protein precipitation. On the instrument side, fine-tuning the mass spectrometer parameters, such as collision energy and declustering potential for the specific MRM transitions of Netupitant and this compound, is crucial. Also, evaluate different mobile phase compositions and gradients to improve chromatographic peak shape and reduce baseline noise.
Q4: Could the metabolites of Netupitant interfere with the quantification of this compound?
A4: Yes, it is a possibility, especially if the metabolites are isobaric or share similar fragmentation patterns with Netupitant or its deuterated internal standard. Netupitant is extensively metabolized, primarily by CYP3A4, into three major metabolites: the desmethyl derivative (M1), the N-oxide derivative (M2), and the OH-methyl derivative (M3). While this compound is designed to be chromatographically separated from Netupitant, it is essential to verify that no in-source fragmentation or co-elution of metabolites is occurring that could interfere with the this compound signal.
Q5: We are observing a gradual decrease in the this compound response over a batch of samples. What could be the reason?
A5: A declining signal over an analytical run can indicate several issues. One possibility is carryover from one sample to the next, especially if you have high-concentration samples in the run. Another potential cause is the gradual buildup of matrix components on the analytical column or in the ion source, leading to progressive signal suppression. It is also worth investigating the stability of the processed samples in the autosampler; this compound might be degrading over time under the storage conditions.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
If you are experiencing low and inconsistent recovery of this compound during sample preparation, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Extraction pH | Netupitant is a basic compound. Ensure the pH of your sample and extraction solvent is optimized for its efficient partitioning. A slightly basic pH may improve recovery during liquid-liquid extraction (LLE). |
| Inefficient Protein Precipitation | If using protein precipitation, ensure the ratio of plasma to organic solvent (e.g., acetonitrile, methanol) is optimal. Insufficient solvent may lead to incomplete protein removal and co-precipitation of the analyte. |
| Analyte Adsorption | Netupitant is highly protein-bound (>99.5%). During sample preparation, it can adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this issue. |
| Emulsion Formation in LLE | Emulsions can trap the analyte and reduce recovery. To break emulsions, try adding a small amount of a different organic solvent, centrifuging at a higher speed, or using a salt-out effect by adding a small amount of a suitable salt. |
| Incomplete Elution in SPE | If using solid-phase extraction, ensure the elution solvent is strong enough to completely elute Netupitant and this compound from the sorbent. You may need to test different solvent compositions and volumes. |
Issue 2: Significant Matrix Effects
If you have confirmed that matrix effects are impacting your assay, the following strategies can help mitigate them.
Quantitative Assessment of Matrix Effect:
To quantify the extent of ion suppression or enhancement, a post-extraction spike experiment is recommended.
| Sample Set | Description |
| Set A (Neat Solution) | A standard solution of Netupitant and this compound in the reconstitution solvent. |
| Set B (Post-Spiked Sample) | Blank biological matrix is processed through the extraction procedure, and the resulting extract is spiked with Netupitant and this compound at the same concentration as Set A. |
Calculation:
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
Mitigation Strategies:
| Strategy | Description |
| Optimize Sample Preparation | Switch to a more rigorous sample cleanup technique like SPE to remove a broader range of matrix components. |
| Improve Chromatographic Separation | Modify your LC method to separate Netupitant and this compound from the co-eluting matrix interferences. This could involve changing the column chemistry, mobile phase composition, or gradient profile. |
| Dilute the Sample | Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure the diluted concentration is still above the LLOQ. |
| Use a Different Ionization Source | If available, try switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Netupitant in Human Plasma
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Netupitant and Palonosetron in human plasma.
-
Sample Preparation:
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To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
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Add 50 µL of 5% ammonia solution and vortex for 30 seconds.
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Add 1 mL of ethyl acetate as the extraction solvent.
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Vortex for 5 minutes.
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Centrifuge at 12,000 rpm for 10 minutes.
-
-
Extraction:
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
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Reconstitute the dried residue in 100 µL of the mobile phase.
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Vortex for 1 minute.
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Transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: LC-MS/MS Parameters for Netupitant Quantification
These parameters are adapted from a published method.
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 mm x 2.0 mm, 3 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) in a gradient or isocratic elution. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Netupitant: m/z 579.5 → 522.4this compound: (Adjust for the mass shift due to deuterium labeling, e.g., m/z 585.5 → 528.4) |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
| Declustering Potential | Optimize to reduce adduct formation and improve signal. |
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Netupitant's mechanism of action via NK1 receptor blockade.
References
Technical Support Center: Method Refinement for Enhanced Sensitivity of Netupitant D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netupitant D6. The information provided aims to address common issues encountered during experimental analysis, with a focus on enhancing method sensitivity.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues during the analysis of this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Column overload. | 1. Adjust the mobile phase pH. For Netupitant, a pH of 9.0 has been used successfully with an ammonium acetate buffer. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Reduce the sample concentration. |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal mass spectrometry (MS) parameters. 2. Inefficient ionization. 3. Matrix effects from the sample. 4. Low extraction recovery. | 1. Optimize MS parameters such as collision energy and declustering potential for the specific m/z transition of this compound. 2. Adjust the mobile phase composition to improve ionization; for instance, the use of acetonitrile with ammonium acetate buffer has been shown to be effective.[1][2] 3. Dilute the sample or use a more effective sample clean-up method like solid-phase extraction (SPE). 4. Optimize the liquid-liquid extraction protocol, including solvent choice and pH. |
| High Background Noise | 1. Contaminated mobile phase or LC-MS system. 2. Presence of interfering substances in the sample matrix. | 1. Use high-purity solvents and flush the LC-MS system thoroughly. 2. Employ a more selective sample preparation technique. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase and check the pump for consistent performance. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Carry-over | 1. Adsorption of the analyte to the injector or column. 2. Insufficient needle wash. | 1. Use a stronger wash solvent in the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carry-over. |
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (m/z) for Netupitant and a potential internal standard?
A1: For Netupitant, the monitored ion transition is m/z 579.5 → 522.4.[1][2] For a deuterated internal standard like this compound, the precursor ion mass would be higher. A suitable internal standard that has been used in published methods is ibrutinib, with a transition of m/z 441.2 → 138.1.[1]
Q2: What type of analytical column is recommended for this compound analysis?
A2: A C18 column is commonly used for the analysis of Netupitant. Specific examples include Phenomenex C18 (50mm × 2.0mm, 3µm) and Phenomenex Luna C18 (150mm x 4.6mm, 5µm).
Q3: What mobile phase composition has been shown to be effective?
A3: A common mobile phase consists of acetonitrile and an aqueous buffer. One successful method used an isocratic elution with acetonitrile and 10mM ammonium acetate buffer (pH 9.0) in a ratio of 89:11 (v/v). Another method utilized Methanol and Tri Ethyl Amine buffer (35:65 v/v).
Q4: How can I improve the extraction recovery of this compound from plasma?
A4: Liquid-liquid extraction (LLE) is a common method for extracting Netupitant from plasma. To enhance recovery, you can optimize the extraction solvent, the pH of the aqueous phase, and the mixing and separation steps. It is crucial to ensure the pH is suitable to keep Netupitant in a non-ionized state for efficient extraction into an organic solvent.
Q5: What are the acceptable ranges for precision and accuracy in method validation?
A5: For bioanalytical methods, the within- and between-day precision and accuracy should be within ±15%.
Experimental Protocols
LC-MS/MS Method for Quantification of Netupitant in Human Plasma
This protocol is adapted from a validated method for Netupitant and can be applied to this compound with adjustment of the mass spectrometer settings.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma, add the internal standard solution (e.g., Ibrutinib).
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Add 1 mL of the extraction solvent (e.g., ethyl acetate).
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Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
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LC System: Agilent 1200 Series or equivalent.
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Column: Phenomenex C18 (50mm × 2.0mm, 3µm).
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Mobile Phase: Acetonitrile and 10mM ammonium acetate buffer (pH 9.0) (89:11, v/v).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 40°C.
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Run Time: 2.5 minutes.
3. Mass Spectrometric Conditions
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Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Monitored Transitions:
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Netupitant: m/z 579.5 → 522.4
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This compound: The precursor ion will be higher than 579.5; the product ion may be the same or different and needs to be determined by infusion.
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Ibrutinib (IS): m/z 441.2 → 138.1
-
-
Optimization: Optimize parameters such as declustering potential, collision energy, and source temperature for this compound.
Quantitative Data Summary
The following tables summarize validation data from published methods for Netupitant, which can serve as a benchmark for a refined this compound method.
Table 1: Linearity and Sensitivity of LC-MS/MS Method for Netupitant
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Netupitant | 5 - 1000 | 5 |
Table 2: Precision and Accuracy of LC-MS/MS Method for Netupitant
| Analyte | QC Level (ng/mL) | Within-day Precision (%RSD) | Between-day Precision (%RSD) | Accuracy (%) |
| Netupitant | 10 | 5.8 | 6.5 | 98.7 |
| Netupitant | 500 | 4.2 | 5.1 | 102.3 |
| Netupitant | 800 | 3.5 | 4.3 | 101.5 |
Table 3: RP-HPLC Method Parameters and Validation Data
| Parameter | Value |
| Column | Phenomenex Luna C18 (150mm x 4.6mm, 5µm) / Phenomenex Gemini C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: Tri Ethyl Amine Buffer (35:65 v/v) / Triethylamine buffer: Methanol (32:68 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 261 nm / 248 nm |
| Retention Time (Netupitant) | 2.256 min / 3.297 min |
| Linearity Range (Netupitant) | 100 - 500 µg/mL / 30 - 70 µg/mL |
| % Recovery (Netupitant) | 100.15% / 100.1873% |
| LOD (Netupitant) | 11.54 µg/mL / 2.6 µg/mL |
| LOQ (Netupitant) | 3.84 µg/mL / 7.8 µg/mL |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logical workflow.
References
Validation & Comparative
A Researcher's Guide to Internal Standards: A Comparative Analysis Featuring Netupitant D6
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that can significantly impact assay performance. This guide provides a comparative analysis of Netupitant D6, a deuterated internal standard, and other common internal standards, offering insights into their performance characteristics with supporting principles from established analytical methodologies.
The Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability during sample processing and analysis.[1][2] Ideally, an IS should mimic the physicochemical properties of the analyte to compensate for fluctuations in extraction recovery, matrix effects, and instrument response.[3] The most common types of internal standards are stable isotope-labeled (SIL) internal standards, such as deuterated (²H) or carbon-13 (¹³C) labeled compounds, and structural analogs.[2]
Performance Comparison: Deuterated vs. Other Internal Standards
Stable isotope-labeled internal standards are generally preferred in LC-MS/MS assays due to their close physicochemical similarity to the analyte. Among SIL-IS, ¹³C-labeled standards are often considered the "gold standard" as they tend to co-elute perfectly with the analyte without the isotopic effects sometimes observed with deuterated standards. Deuterated standards like this compound are a cost-effective and widely used option, but the introduction of deuterium can sometimes lead to slight changes in chromatographic retention time and, in rare cases, isotopic exchange. Structural analogs, while a viable alternative when a SIL-IS is unavailable, may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical ¹³C-labeled Netupitant and a structural analog internal standard. The data for the structural analog is based on a published method for the simultaneous determination of Netupitant and Palonosetron using Ibrutinib as the internal standard.
| Performance Metric | This compound (Deuterated IS - Expected) | ¹³C-Labeled Netupitant (¹³C-Labeled IS - Expected) | Structural Analog (e.g., Ibrutinib) |
| Co-elution with Analyte | Generally co-elutes, but minor retention time shifts are possible due to isotopic effects. | Near-perfect co-elution with the analyte. | Different retention time from the analyte. |
| Matrix Effect Compensation | Good, but can be compromised if retention time shifts occur. | Excellent, as it experiences the same matrix effects as the analyte. | May not fully compensate for matrix effects due to differences in ionization efficiency. |
| Extraction Recovery | Expected to be very similar to the analyte. | Expected to be identical to the analyte. | Recovery was >86% in the cited study. |
| Accuracy & Precision | Generally high, but can be affected by isotopic effects. | Highest level of accuracy and precision. | Within acceptable limits (<15%) in the cited study. |
| Risk of Isotopic Exchange | Low, but possible depending on the position of the deuterium labels. | Negligible. | Not applicable. |
| Cost | Generally lower than ¹³C-labeled standards. | Generally higher than deuterated standards. | Varies depending on the compound. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing bioanalytical methods. The following is a representative protocol for the quantification of Netupitant in human plasma using a structural analog internal standard, adapted from a published LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma, add 20 µL of the internal standard working solution (Ibrutinib).
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Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
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Add 600 µL of ethyl acetate, vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
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LC System: Agilent 1260 Infinity HPLC
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Column: Phenomenex C18 (50 mm × 2.0 mm, 3 µm)
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Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) (89:11, v/v)
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Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: AB Sciex Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Netupitant: m/z 579.5 → 522.4
-
Ibrutinib (IS): m/z 441.2 → 138.1
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, stability, matrix effect, and recovery.
Visualizing Key Concepts in Internal Standard Selection
To further aid in the understanding of the concepts discussed, the following diagrams, created using Graphviz, illustrate a typical bioanalytical workflow and the decision-making process for selecting an appropriate internal standard.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Netupitant Analysis Utilizing Netupitant D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Netupitant in human plasma. It serves as a practical example of the cross-validation process, a critical step in ensuring the reliability and reproducibility of bioanalytical data, particularly when methods are transferred between laboratories or when different methods are used within a single study. Netupitant D6, a stable isotope-labeled version of the analyte, is employed as the internal standard (IS) in both methodologies to ensure the highest degree of accuracy and precision.
The following sections present detailed experimental protocols, a comparative summary of quantitative data in tabular format, and visual representations of the underlying biological pathway and experimental workflows to facilitate a clear understanding of the cross-validation process.
Comparative Analysis of Two LC-MS/MS Methods
To ensure the interchangeability of bioanalytical methods, a cross-validation study is essential. This guide outlines a hypothetical cross-validation between two methods: Method A, a rapid ultra-high-performance liquid chromatography (UHPLC) method, and Method B, a conventional high-performance liquid chromatography (HPLC) method. Both methods utilize this compound as the internal standard.
Table 1: Summary of Quantitative Data from Method Cross-Validation
| Parameter | Method A (UHPLC-MS/MS) | Method B (HPLC-MS/MS) | Acceptance Criteria | Result |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 | Pass |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | - | - |
| Intra-day Precision (%CV) at LLOQ | 4.2% | 5.5% | ≤ 20% | Pass |
| at Low QC (1.5 ng/mL) | 3.1% | 4.0% | ≤ 15% | |
| at Mid QC (50 ng/mL) | 2.5% | 3.2% | ≤ 15% | |
| at High QC (800 ng/mL) | 2.1% | 2.8% | ≤ 15% | |
| Inter-day Precision (%CV) at LLOQ | 5.8% | 6.9% | ≤ 20% | Pass |
| at Low QC (1.5 ng/mL) | 4.5% | 5.3% | ≤ 15% | |
| at Mid QC (50 ng/mL) | 3.8% | 4.5% | ≤ 15% | |
| at High QC (800 ng/mL) | 3.2% | 3.9% | ≤ 15% | |
| Accuracy (% Bias) at LLOQ | +3.5% | +4.8% | Within ±20% | Pass |
| at Low QC (1.5 ng/mL) | +2.2% | +3.1% | Within ±15% | |
| at Mid QC (50 ng/mL) | -1.8% | -2.5% | Within ±15% | |
| at High QC (800 ng/mL) | -1.5% | -2.1% | Within ±15% | |
| Cross-Validation of Incurred Samples (n=50) | ||||
| Mean % Difference | \multicolumn{2}{c | }{-2.7%} | Within ±20% for ≥67% of samples | Pass (96% of samples within ±20%) |
Experimental Protocols
Detailed methodologies for the two compared LC-MS/MS methods are provided below.
Method A: Rapid UHPLC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Run Time: 3 minutes
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Netupitant: m/z 579.3 → 424.2
-
This compound: m/z 585.3 → 430.2
-
-
Method B: Conventional HPLC-MS/MS
-
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC system
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate in water and acetonitrile (30:70, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Run Time: 7 minutes
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Netupitant: m/z 579.3 → 424.2
-
This compound: m/z 585.3 → 430.2
-
-
Visualizing the Biological and Experimental Context
Netupitant's Mechanism of Action: NK1 Receptor Antagonism
Netupitant is a selective antagonist of the neurokinin-1 (NK1) receptor. Its antiemetic effect is achieved by blocking the binding of Substance P, a neuropeptide involved in the vomiting reflex, to the NK1 receptor in the central nervous system. The signaling pathway initiated by Substance P binding to the NK1 receptor is depicted below.
A Comparative Guide to the Validation of a Netupitant Assay: An In-depth Analysis of LC-MS/MS with a Deuterated Internal Standard versus RP-HPLC
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of two distinct analytical methods for the determination of Netupitant, a selective NK1 receptor antagonist. We will delve into the validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, Netupitant D6, and compare its performance against a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method. This objective analysis, supported by experimental data and detailed protocols, is structured to aid in the selection of the most appropriate analytical strategy for your research needs, in accordance with FDA guidelines.
The validation of bioanalytical methods is a critical regulatory requirement, ensuring the accuracy, precision, and reliability of the data submitted for drug approval.[1][2][3] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance for industry on bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline being the current standard.[1][2] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.
A crucial element in modern bioanalytical assays, particularly in LC-MS/MS, is the use of an internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as the deuterated this compound, are widely considered the gold standard. Their physicochemical properties are nearly identical to the analyte, leading to superior correction for matrix effects, ionization suppression or enhancement, and extraction variability, which ultimately results in higher data quality.
This guide will first present a detailed comparison of a proposed LC-MS/MS method for Netupitant using this compound as an internal standard against a published RP-HPLC method. Subsequently, comprehensive experimental protocols for both methodologies are provided to facilitate their implementation.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the LC-MS/MS method with this compound as the internal standard and a validated RP-HPLC method for the determination of Netupitant in human plasma. The data for the LC-MS/MS method is based on a validated assay using a structural analog internal standard, with the expectation that the use of a deuterated internal standard would yield equivalent or superior performance.
| Validation Parameter | LC-MS/MS with this compound (Proposed) | RP-HPLC with UV Detection |
| Linearity Range | 5 - 1000 ng/mL | 250 - 3500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 250 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (% RSD) | Within- and between-day precision <15% | Within- and between-day precision <15% |
| Internal Standard | This compound (Deuterated) | Not explicitly used in the cited bioanalytical method |
| Selectivity | High (Mass-based detection) | Moderate (Chromatographic separation) |
| Matrix Effect | Effectively compensated by deuterated IS | Potential for uncompensated matrix effects |
| Run Time | ~2.5 minutes per injection | ~10 minutes per injection |
Experimental Protocols
LC-MS/MS Method for Netupitant with this compound Internal Standard
This protocol is adapted from a validated method for the simultaneous determination of Netupitant and Palonosetron in human plasma.
1.1. Materials and Reagents:
-
Netupitant reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
1.2. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: Phenomenex C18 (50 mm × 2.0 mm, 3 µm) or equivalent.
1.3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
1.4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 9.0) (89:11, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
-
Netupitant: m/z 579.5 → 522.4
-
This compound: m/z 585.5 → 522.4 (Proposed)
-
1.5. Validation According to FDA Guidelines: The method should be fully validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
RP-HPLC Method for Netupitant
This protocol is based on a validated method for the simultaneous determination of Netupitant and Palonosetron in human plasma.
2.1. Materials and Reagents:
-
Netupitant reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
2.2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column: Waters C18 column or equivalent.
2.3. Sample Preparation (Protein Precipitation):
-
To 1.0 mL of plasma in a polypropylene tube, add 2 mL of acetonitrile.
-
Vortex for 10 minutes.
-
Centrifuge at 5000 rpm for 30 minutes.
-
Carefully transfer the supernatant to a clean vial for injection.
2.4. Chromatographic Conditions:
-
Mobile Phase: Ammonium acetate buffer (pH 6.0) and methanol (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 20 µL.
2.5. Validation According to FDA Guidelines: The method should be validated for system suitability, specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and RP-HPLC methods.
References
- 1. Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in … [ouci.dntb.gov.ua]
Navigating Bioanalytical Variability: A Comparison Guide for Netupitant D6 in Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing inter-laboratory variability in the bioanalysis of Netupitant D6, a critical deuterated internal standard for the accurate quantification of the antiemetic drug Netupitant. While specific inter-laboratory studies on this compound are not publicly available, this document synthesizes established guidelines for bioanalytical method cross-validation and collates performance data from single-laboratory validations of Netupitant assays. This approach offers a robust benchmark for laboratories aiming to establish harmonized and reliable analytical protocols.
Comparative Performance of Bioanalytical Methods for Netupitant
The successful validation of a bioanalytical method across different laboratories is fundamental to the integrity of data in multi-site clinical trials and other collaborative research.[1] For Netupitant, a selective NK1 receptor antagonist, precise and accurate quantification is essential for pharmacokinetic and pharmacodynamic assessments. The following table summarizes typical performance characteristics for LC-MS/MS-based assays for Netupitant, which can be considered target parameters for an inter-laboratory comparison of this compound.
| Performance Parameter | Target Acceptance Criteria | Typical Reported Performance (Single-Laboratory Validation) |
| Linearity (r²) | ≥ 0.99 | 0.9993 - 0.9996 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20% | 0.02 - 5 ng/mL in human plasma |
| Intra-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 15% |
| Inter-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 15% |
| Accuracy (% Bias) | Within ± 15% (except LLOQ ± 20%) | Within ± 15% |
| Recovery | Consistent and reproducible | 99.5% - 99.9% |
| Matrix Effect | Internal standard normalized factor within acceptable limits | No significant matrix effect observed |
Data synthesized from published single-laboratory validation studies.
Experimental Protocols for Inter-Laboratory Cross-Validation
A robust inter-laboratory cross-validation study is essential to ensure that different laboratories can produce comparable data.[1][2] The following protocols are based on guidelines from regulatory bodies such as the FDA and EMA.[3][4]
Study Design and Sample Selection
-
Sample Sets: A common set of validation samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations, should be prepared at a central location and distributed to each participating laboratory.
-
Blinded Samples: A subset of samples should be blinded to the participating laboratories to provide an unbiased assessment of performance.
-
Matrix: All samples should be prepared in the same biological matrix (e.g., human plasma) as the intended study samples.
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting Netupitant from plasma is liquid-liquid extraction.
-
To 100 µL of plasma sample, add a known concentration of the internal standard, this compound.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
While specific instrument parameters may vary between laboratories, the following provides a typical starting point for the analysis of Netupitant.
-
Chromatographic Column: A C18 column (e.g., 50 mm × 2.0 mm, 3 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an ammonium acetate buffer is often employed.
-
Flow Rate: A flow rate of 0.3 mL/min is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used.
-
Monitored Transitions:
-
Netupitant: m/z 579.5 → 522.4
-
This compound (Internal Standard): The transition for the deuterated internal standard would be shifted by the mass of the deuterium labels.
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: A calibration curve should be generated for each analytical run using a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards.
-
Precision and Accuracy: The intra- and inter-laboratory precision (%CV) should not exceed 15%, and the accuracy (% bias) should be within ±15% of the nominal concentration. For the LLOQ, a precision of ≤ 20% and an accuracy of ± 20% is generally acceptable.
Visualizing Methodologies
To aid in the understanding of the processes involved in an inter-laboratory study and the mechanism of action of Netupitant, the following diagrams are provided.
Conclusion
The successful implementation of an inter-laboratory variability study for this compound relies on a well-defined protocol, standardized materials, and clear acceptance criteria. By adhering to the principles outlined in this guide and leveraging the performance data from established single-laboratory methods, research organizations can ensure the generation of consistent, reliable, and comparable bioanalytical data across multiple sites. This harmonization is paramount for the successful progression of drug development programs and the ultimate delivery of safe and effective therapies to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Look at Netupitant D6 Performance in Human vs. Animal Plasma
For researchers, scientists, and drug development professionals, understanding the bioanalytical performance of a deuterated internal standard like Netupitant D6 is critical for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of this compound's performance in human plasma and discusses the considerations for its use in animal plasma, supported by available experimental data and detailed protocols.
Data Presentation: Performance of Netupitant in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Netupitant and Palonosetron in human plasma provides key performance metrics for Netupitant. Although this specific study utilized ibrutinib as an internal standard, the performance of Netupitant itself is indicative of what can be expected when using a deuterated internal standard like this compound, which is designed to mimic the analyte's behavior closely.
| Performance Parameter | Result for Netupitant in Human Plasma |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (% CV) | < 15% |
| Inter-day Precision (% CV) | < 15% |
| Intra-day Accuracy (% RE) | Within ±15% |
| Inter-day Accuracy (% RE) | Within ±15% |
| Recovery | Not explicitly stated for Netupitant alone |
| Matrix Effect | Not explicitly stated for Netupitant alone |
Considerations for Animal Plasma
The bioanalytical performance of this compound in animal plasma (e.g., rat, dog, ferret) is anticipated to be comparable to that in human plasma. However, species-specific differences in plasma composition, such as protein content and endogenous metabolites, can influence extraction recovery and matrix effects. Therefore, a full method validation in each animal species is a regulatory requirement. While specific data is not publicly available, it is standard practice in preclinical drug development to conduct such validations.
Experimental Protocols
Below is a detailed methodology based on the validated LC-MS/MS method for Netupitant in human plasma. This protocol can serve as a foundation for developing and validating methods in animal plasma.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquot Plasma: Transfer 100 µL of plasma sample (human or animal) into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with the internal standard solution (e.g., this compound).
-
Protein Precipitation/Extraction: Add an appropriate organic solvent (e.g., acetonitrile, methyl tert-butyl ether) to precipitate proteins and extract the analyte and internal standard.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 column is typically used for the separation of Netupitant.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Netupitant and this compound would be monitored.
Mandatory Visualizations
Netupitant Mechanism of Action: NK1 Receptor Signaling Pathway
Netupitant is a selective antagonist of the neurokinin-1 (NK1) receptor. It exerts its antiemetic effects by blocking the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to the NK1 receptor in the central nervous system.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of Netupitant.
Bioanalytical Method Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Netupitant in plasma samples using LC-MS/MS.
Caption: General workflow for the bioanalysis of Netupitant in plasma.
Bridging the Gap: A Comparative Guide to Netupitant-D6 in Preclinical and Clinical Research
In the complex journey of drug development, translating preclinical findings into predictable clinical outcomes is a significant hurdle. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to this process. Ensuring the data's consistency and reliability from animal models to human trials is paramount. This guide provides a detailed comparison of Netupitant and its deuterated stable isotope-labeled analog, Netupitant-D6, highlighting the latter's critical role in bridging preclinical and clinical study data through robust bioanalytical methods.
Netupitant: Mechanism of Action and Pharmacokinetic Profile
Netupitant is a highly selective neurokinin 1 (NK1) receptor antagonist.[1] It functions by blocking the binding of Substance P (SP) to NK1 receptors in the central nervous system, a key pathway involved in chemotherapy-induced nausea and vomiting (CINV).[1][2] Delayed emesis, in particular, is strongly associated with the activation of these receptors.[3][4]
Netupitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser degree by CYP2D6 and CYP2C9, into three main active metabolites: M1 (desmethyl-netupitant), M2 (N-oxide), and M3 (hydroxy-netupitant). Its extensive metabolism and high plasma protein binding (>99%) necessitate precise and accurate quantification methods in biological matrices to correctly characterize its pharmacokinetic profile.
Pharmacokinetic Parameters of Netupitant
The following table summarizes the key pharmacokinetic parameters of orally administered Netupitant in humans.
| Parameter | Value | Reference |
| Bioavailability | >60% (estimated) | |
| Time to Peak Plasma (Tmax) | ~5 hours | |
| Plasma Protein Binding | >99% (Metabolites: 97-99.5%) | |
| Primary Metabolism | CYP3A4 (major), CYP2D6, CYP2C9 | |
| Elimination Half-life (t½) | ~88 hours | |
| Excretion | Primarily fecal |
The Role of Netupitant-D6 as a Stable Isotope-Labeled Internal Standard
The "gold standard" in modern quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). Netupitant-D6, where six hydrogen atoms in the Netupitant molecule are replaced with deuterium, serves this exact purpose.
Why use a SIL-IS?
-
Near-Identical Physicochemical Properties: Netupitant-D6 has virtually the same chemical properties as Netupitant. This means it behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
Co-elution in Chromatography: It co-elutes with the unlabeled analyte (Netupitant) during liquid chromatography, ensuring that both molecules experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
-
Mass Difference: It is easily differentiated from Netupitant by its higher mass, allowing for simultaneous but distinct detection by the mass spectrometer.
The use of a SIL-IS like Netupitant-D6 corrects for variability at nearly every stage of the analytical process, from sample handling to instrument detection. This dramatically improves the accuracy, precision, and robustness of the assay, which is essential when comparing PK data from different studies, populations (animal vs. human), or even different individuals who may have unique plasma matrix compositions.
Comparative Properties: Netupitant vs. Netupitant-D6
| Property | Netupitant | Netupitant-D6 (Illustrative) | Advantage of Netupitant-D6 |
| Chemical Formula | C₃₀H₃₂F₆N₄O | C₃₀H₂₆D₆ F₆N₄O | Different mass for MS detection. |
| Molar Mass | 578.60 g/mol | ~584.64 g/mol | Allows distinct quantification. |
| Bioanalytical Role | Analyte (the drug being measured) | Internal Standard (the reference compound) | Corrects for analytical variability. |
| Extraction Recovery | Variable | Tracks analyte recovery perfectly. | Improves accuracy and precision. |
| Matrix Effects | Subject to variability | Experiences identical matrix effects. | Normalizes signal fluctuations. |
| Pharmacological Activity | Active NK1 Receptor Antagonist | Not intended for pharmacological effect. | Serves as a pure analytical tool. |
Experimental Design: Bioanalytical Workflow for Pharmacokinetic Studies
Bridging preclinical and clinical data requires a consistently applied and validated bioanalytical method. The use of Netupitant-D6 ensures this consistency. The workflow below illustrates the central role of the SIL-IS in a typical PK study.
Experimental Protocol: LC-MS/MS Quantification of Netupitant in Plasma
This section provides a representative protocol for the quantification of Netupitant in human plasma using Netupitant-D6 as an internal standard.
1. Materials and Reagents:
-
Netupitant reference standard
-
Netupitant-D6 (Internal Standard)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation:
-
Thaw plasma samples and calibration standards at room temperature.
-
To a 96-well plate, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 200 µL of the internal standard working solution (Netupitant-D6 in acetonitrile) to each well. This step simultaneously adds the IS and precipitates plasma proteins.
-
Vortex the plate for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (illustrative):
-
Netupitant: Q1: 579.3 -> Q3: 397.2
-
Netupitant-D6: Q1: 585.3 -> Q3: 403.2
-
4. Data Analysis:
-
Peak areas for both Netupitant and Netupitant-D6 are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (Netupitant/Netupitant-D6) against the nominal concentration of the calibrators using a weighted linear regression model.
-
The concentration of Netupitant in unknown samples is calculated from their peak area ratios using the regression equation.
The Bridge Between Preclinical and Clinical Data
The primary challenge in drug development is that pharmacokinetic parameters often do not scale linearly from animals to humans. However, the ability to reliably measure drug concentrations is the bedrock upon which allometric scaling and complex PK modeling are built. By using an identical, highly robust bioanalytical method validated with Netupitant-D6 across all species, researchers can be confident that any observed differences in PK profiles are due to true physiological differences, not analytical artifacts. This confidence is the "bridge" that allows for meaningful comparison and informed decision-making.
Conclusion
Netupitant-D6 is not a therapeutic alternative to Netupitant but rather an indispensable analytical tool. Its role as a stable isotope-labeled internal standard is crucial for developing highly accurate and precise bioanalytical methods. By employing a consistent methodology centered around Netupitant-D6, drug development professionals can generate reliable pharmacokinetic data across species. This practice minimizes analytical variability, thereby building a solid and dependable bridge between preclinical animal studies and human clinical trials, ultimately facilitating more predictable and successful drug development programs.
References
Assessing the Isotopic Stability of Netupitant D6 for Bioanalytical Accuracy: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) is a critical factor influencing the accuracy and reliability of quantitative results. This guide provides a comprehensive assessment of Netupitant D6, a deuterated internal standard for the antiemetic drug Netupitant, focusing on the potential impact of isotopic exchange on its performance. We present a comparative analysis with a non-deuterated alternative, Ibrutinib, supported by established experimental protocols to evaluate internal standard stability.
The use of stable isotope-labeled (SIL) internal standards, such as deuterated compounds, is widely regarded as the gold standard in quantitative bioanalysis.[1] The fundamental principle is that a SIL internal standard will exhibit nearly identical physicochemical properties to the analyte, ensuring it effectively compensates for variability throughout the analytical process, including extraction, chromatography, and ionization.[2] However, the stability of the isotopic label is a crucial prerequisite for a reliable deuterated internal standard. Isotopic exchange, or back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding matrix or solvent, can compromise the accuracy of the analysis.[3]
The Importance of Isotopic Stability
Isotopic exchange can lead to a decrease in the internal standard's signal and a corresponding artificial increase in the analyte's signal, resulting in an overestimation of the analyte's concentration. The rate of this exchange is influenced by several factors, including the position of the deuterium label within the molecule, pH, and temperature. Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are generally more susceptible to exchange.[3]
Experimental Protocols for Assessing Isotopic Exchange
To ensure the accuracy of bioanalytical data, it is essential to experimentally verify the stability of a deuterated internal standard. The following protocols outline key experiments to assess the potential for isotopic exchange of this compound.
Protocol 1: Stability Assessment in Biological Matrix
Objective: To evaluate the stability of this compound in the biological matrix of interest (e.g., human plasma) under conditions mimicking sample storage and processing.
Methodology:
-
Prepare quality control (QC) samples by spiking known concentrations of Netupitant and this compound into the biological matrix.
-
Divide the QC samples into different sets for analysis at various time points and under different storage conditions (e.g., -20°C, -80°C, room temperature).
-
At each time point, extract Netupitant and this compound from the matrix using a validated extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
Monitor the peak area ratio of this compound to a second, unrelated internal standard (if available) and look for any decrease in the this compound signal over time.
-
Simultaneously, monitor the analyte channel for any increase in the Netupitant signal that could indicate back-exchange from this compound.
Protocol 2: Stability Assessment under Stressed Conditions
Objective: To assess the stability of this compound under forced degradation conditions to identify potential liabilities.
Methodology:
-
Prepare solutions of this compound in various solvents and at different pH values (e.g., acidic, neutral, basic).
-
Incubate these solutions at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Analyze the stressed samples by LC-MS/MS.
-
Compare the peak area of this compound in the stressed samples to that of a control sample stored under optimal conditions.
-
Monitor for the appearance of the unlabeled Netupitant peak in the stressed samples.
Comparative Analysis: this compound vs. Ibrutinib
When a deuterated internal standard is not available or shows signs of instability, a structural analog can be a viable alternative. A validated LC-MS/MS method for the simultaneous determination of Netupitant and Palonosetron has been published, which successfully employed Ibrutinib as the internal standard. This provides a basis for a comparative assessment.
| Parameter | This compound (Deuterated) | Ibrutinib (Non-Deuterated Structural Analog) |
| Structural Similarity | Identical to Netupitant, differing only in isotopic composition. | Structurally different from Netupitant. |
| Chromatographic Behavior | Expected to co-elute with Netupitant. | Will have a different retention time than Netupitant. |
| Ionization Efficiency | Nearly identical to Netupitant. | May have different ionization efficiency compared to Netupitant. |
| Compensation for Matrix Effects | High potential for accurate compensation due to co-elution and identical ionization. | May not fully compensate for matrix effects if chromatographic separation is significant. |
| Risk of Isotopic Exchange | Potential for back-exchange, although likely low given the probable label positions. | No risk of isotopic exchange. |
| Commercial Availability | Commercially available from various suppliers. | Commercially available. |
Data Presentation: Performance Comparison
While direct comparative experimental data for this compound and Ibrutinib is not available, the following table summarizes the expected performance based on the principles of internal standardization in bioanalysis.
| Performance Metric | This compound | Ibrutinib | Rationale |
| Accuracy | Potentially very high, assuming no isotopic exchange. | Good, but may be compromised by differential matrix effects. | Deuterated standards typically provide the best accuracy. |
| Precision | Potentially very high. | Good, but may be more variable than a deuterated standard. | Co-elution of a deuterated standard minimizes variability. |
| Reliability | High, contingent on demonstrated isotopic stability. | High, as it is not susceptible to isotopic exchange. | The stability of the internal standard is key to reliability. |
Visualizing the Workflow
To illustrate the experimental process for assessing the suitability of an internal standard, the following diagrams are provided.
Caption: A generalized workflow for bioanalytical method validation using an internal standard.
Caption: A decision-making flowchart for selecting an appropriate internal standard for Netupitant analysis.
Conclusion
While this compound is the preferred internal standard for the bioanalysis of Netupitant due to its structural identity with the analyte, its use necessitates a thorough evaluation of its isotopic stability. The experimental protocols outlined in this guide provide a framework for assessing the risk of isotopic exchange. In the absence of specific stability data for this compound, or if instability is observed, a validated non-deuterated structural analog such as Ibrutinib presents a reliable alternative. Ultimately, the choice of internal standard should be justified by robust validation data that demonstrates the accuracy, precision, and reliability of the bioanalytical method.
References
A Comparative Analysis of Netupitant and Aprepitant Utilizing Deuterated Standards for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Netupitant and Aprepitant, two selective neurokinin-1 (NK1) receptor antagonists pivotal in the prevention of chemotherapy-induced nausea and vomiting (CINV). A special focus is placed on the bioanalytical methodologies employing deuterated internal standards, which are the gold standard for pharmacokinetic and drug metabolism studies.[1] This document aims to deliver an objective comparison of their performance, supported by experimental data, to aid researchers in their drug development and analysis endeavors.
Introduction to Netupitant and Aprepitant
Netupitant and Aprepitant are potent antiemetic agents that exert their function by blocking the binding of substance P to the NK1 receptor in the central and peripheral nervous systems.[2][3] This action inhibits the downstream signaling pathways associated with emesis.[2][4] While both drugs target the same receptor, they exhibit distinct pharmacokinetic profiles and clinical efficacy nuances. Netupitant is often administered as a fixed-dose combination with palonosetron (NEPA), a 5-HT3 receptor antagonist, to target two critical CINV pathways simultaneously.
The use of deuterated internal standards in the quantification of these drugs in biological matrices is crucial for achieving the highest level of accuracy and precision in bioanalytical methods. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are chemically identical to the analyte but have a different mass, allowing for precise quantification by mass spectrometry. They co-elute with the analyte, effectively compensating for variability in sample preparation, matrix effects, and instrument response.
Comparative Pharmacokinetics and Efficacy
Netupitant generally exhibits a longer terminal half-life compared to Aprepitant, which may contribute to its sustained efficacy in preventing delayed CINV. Clinical studies have demonstrated the non-inferiority, and in some cases, superiority of Netupitant-containing regimens over Aprepitant-based regimens in overall complete response rates for CINV.
| Parameter | Netupitant | Aprepitant |
| Mechanism of Action | Selective NK1 Receptor Antagonist | Selective NK1 Receptor Antagonist |
| Half-life | Approximately 80-90 hours | Approximately 9-13 hours |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 |
| Administration | Often in fixed combination with palonosetron (NEPA) | Typically administered over 3 days |
| Clinical Efficacy (vs. Aprepitant) | Non-inferior to superior in preventing CINV | Standard of care for CINV prevention |
Bioanalytical Methodologies with Deuterated Standards
The gold standard for the bioanalysis of Netupitant and Aprepitant in biological matrices is liquid chromatography with tandem mass spectrometry (LC-MS/MS), coupled with the use of deuterated internal standards.
Experimental Protocol: Quantification of Netupitant using a Deuterated Standard
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Netupitant and its metabolites in human plasma.
1. Sample Preparation:
-
To 50.0 µL of human K2-EDTA plasma, add the deuterated internal standards for Netupitant and its metabolites.
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer under a stream of nitrogen.
-
Reconstitute the extracts in the injection solvent.
2. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography using a C18 column with isocratic elution.
-
Mass Spectrometry: Use a tandem mass spectrometer (e.g., API 4000) with the following monitored ion transitions:
-
Netupitant: m/z 579.5 → 522.4
-
-
Internal Standard: A suitable deuterated Netupitant standard would be used, with its specific mass transition monitored.
3. Data Analysis:
-
Quantify Netupitant concentration by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.
Experimental Protocol: Quantification of Aprepitant using a Deuterated Standard
This protocol is a representative LC-MS/MS method for the quantification of Aprepitant in human plasma, adapted for the use of a deuterated internal standard.
1. Sample Preparation:
-
To a small volume of human plasma (e.g., 100 µL), add a known concentration of deuterated Aprepitant (e.g., 2H4-aprepitant) as the internal standard.
-
Perform protein precipitation by adding acetonitrile-methanol (1:1, v/v).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography on a C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate, pH 4.0).
-
Mass Spectrometry: Tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM).
-
Aprepitant: m/z 535.10 → 277.10
-
-
Internal Standard: The specific mass transition for the deuterated Aprepitant would be monitored.
3. Data Analysis:
-
Calculate the concentration of Aprepitant based on the peak area ratio to the deuterated internal standard, referenced against a standard curve.
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Netupitant and Aprepitant act as antagonists at the Neurokinin-1 (NK1) receptor, preventing its activation by the endogenous ligand, Substance P. This blockade disrupts the downstream signaling cascade that leads to the sensation of nausea and the emetic reflex.
Caption: NK1 Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Netupitant or Aprepitant in plasma samples using LC-MS/MS with a deuterated internal standard.
Caption: Bioanalytical Workflow using Deuterated Standards.
Conclusion
Both Netupitant and Aprepitant are effective NK1 receptor antagonists crucial for CINV management. The choice between them may be guided by their pharmacokinetic profiles, with Netupitant's longer half-life offering potential advantages for delayed CINV. For accurate and reliable quantification in research and clinical settings, the use of deuterated internal standards in conjunction with LC-MS/MS is highly recommended. The detailed protocols and workflows provided in this guide offer a foundation for the development and implementation of robust bioanalytical methods for these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating CINV Prophylaxis: A Comparative Analysis of Netupitant-Containing Regimens Over Multiple Chemotherapy Cycles
A Note on Netupitant D6: This guide focuses on the safety and efficacy of netupitant, a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV). While the prompt specified "this compound," a deuterated form of the molecule, publicly available clinical data and studies predominantly feature the non-deuterated form of netupitant, most commonly in a fixed-dose combination with palonosetron (NEPA). Therefore, this analysis will concentrate on the extensive data available for netupitant in its clinically approved and widely studied form.
Introduction to Netupitant and CINV Management
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in cancer treatment, impacting patients' quality of life and their ability to tolerate therapy.[1][2] Prophylactic management is critical and typically involves a multi-drug approach targeting different neurobiological pathways.[3][4] Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist that, when combined with a serotonin-3 (5-HT3) receptor antagonist like palonosetron, offers a dual-pathway blockade against CINV.[5] This combination, known as NEPA (brand name Akynzeo), is designed to provide protection during both the acute (first 24 hours) and delayed (25-120 hours) phases of CINV.
This guide provides a comparative overview of the safety and efficacy of netupitant-containing regimens over multiple cycles of chemotherapy, with a focus on data from pivotal clinical trials. We will compare its performance against alternative antiemetic strategies and provide detailed insights into the experimental methodologies employed in these studies.
Comparative Efficacy of Netupitant-Based Regimens
The efficacy of NEPA has been consistently demonstrated in large, randomized, double-blind clinical trials involving patients undergoing both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). A key measure of success in these trials is the "Complete Response" (CR) rate, defined as no emetic episodes and no use of rescue medication.
Table 1: Complete Response Rates in Cycle 1 of Chemotherapy
| Study Phase | Chemotherapy Regimen | Treatment Arm | Acute Phase CR (0-24h) | Delayed Phase CR (25-120h) | Overall CR (0-120h) |
| Phase 3 (HEC) | Cisplatin-based | NEPA + Dexamethasone | 98.5% | 90.4% | 89.6% |
| Palonosetron + Dexamethasone | 89.7% | 80.1% | 76.5% | ||
| Phase 3 (MEC) | Anthracycline-Cyclophosphamide | NEPA + Dexamethasone | Not Reported Separately | Not Reported Separately | Not Reported Separately |
| Palonosetron + Dexamethasone | Not Reported Separately | Not Reported Separately | Not Reported Separately |
Data sourced from pivotal FDA approval trials.
Table 2: Sustained Efficacy of NEPA Over Multiple Chemotherapy Cycles
| Cycle Number | Treatment Arm | Overall Complete Response Rate |
| Cycle 1 | NEPA | 74.3% |
| Palonosetron | 66.6% | |
| Cycle 2 | NEPA | 80.3% |
| Palonosetron | 66.7% | |
| Cycle 3 | NEPA | 83.8% |
| Palonosetron | 70.3% | |
| Cycle 4 | NEPA | 83.8% |
| Palonosetron | 74.6% |
This table illustrates the sustained benefit of NEPA over multiple cycles compared to palonosetron alone (p ≤ 0.001 for each cycle).
Safety and Tolerability Profile
Across multiple studies and cycles, NEPA has demonstrated a favorable safety profile. The adverse events reported are generally mild to moderate in intensity.
Table 3: Common Adverse Events with NEPA (Incidence ≥3%)
| Adverse Event | Incidence Rate |
| Headache | >3% |
| Asthenia (Weakness) | >3% |
| Fatigue | 4% |
| Dyspepsia (Indigestion) | 4% |
| Constipation | 3% |
| Erythema (Redness) | 3% |
Incidence rates are based on pooled data from clinical trials.
Experimental Protocols
The data presented in this guide are derived from well-controlled, randomized, double-blind, multicenter clinical trials. Below is a generalized methodology for a typical Phase 3 study evaluating NEPA.
Key Experimental Protocol:
-
Objective: To evaluate the safety and efficacy of a single oral dose of NEPA for the prevention of CINV in chemotherapy-naïve patients over multiple cycles.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: Cancer patients scheduled to receive either HEC (e.g., cisplatin-based) or MEC (e.g., anthracycline-cyclophosphamide based) regimens.
-
Treatment Arms:
-
NEPA Arm: A single oral capsule of NEPA (300 mg netupitant / 0.5 mg palonosetron) administered approximately 60 minutes prior to chemotherapy, in combination with oral dexamethasone.
-
Control Arm: A single oral dose of palonosetron (0.5 mg) administered at the same time point, also with dexamethasone. In some studies, an aprepitant-based regimen was used as a comparator.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Complete response (no emesis, no rescue medication) in the delayed phase (>24-120 hours) of the first chemotherapy cycle.
-
Secondary Endpoints: Complete response in the acute (0-24 hours) and overall (0-120 hours) phases; rates of no emesis and no significant nausea; and maintenance of efficacy over multiple cycles.
-
-
Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and changes in laboratory parameters throughout the study.
Visualizing the Science: Pathways and Processes
To better understand the mechanism and study of netupitant, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Dual-pathway inhibition of CINV by NEPA.
Caption: Generalized workflow of a multi-cycle CINV clinical trial.
Conclusion
The fixed-dose combination of netupitant and palonosetron (NEPA) provides a highly effective and well-tolerated option for the prevention of both acute and delayed CINV in patients receiving emetogenic chemotherapy. Clinical data robustly supports its superiority over palonosetron alone and demonstrates sustained efficacy and safety over multiple chemotherapy cycles. The convenience of a single oral dose targeting two distinct CINV pathways may also improve patient adherence to antiemetic guidelines. For researchers and drug development professionals, the success of NEPA underscores the value of dual-pathway inhibition in managing complex physiological responses to cancer therapy.
References
- 1. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The First Oral Fixed-Dose Combination of Netupitant and Palonosetron for the Treatment of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Long-Term Stability of Netupitant D6 Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Netupitant D6 as an internal standard in quantitative analytical assays, ensuring the long-term stability of stock solutions is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the stability of this compound stock solutions with other alternatives, supported by experimental data and detailed protocols.
Comparative Stability of Internal Standards
Deuterated standards like this compound are often considered the gold standard for use as internal standards in mass spectrometry-based bioanalysis. The rationale behind this is that the physicochemical properties of the deuterated analog are very similar to the analyte of interest, leading to similar extraction recovery and chromatographic retention times. However, the long-term stability in solution can be a point of concern, primarily due to the potential for hydrogen-deuterium (H/D) exchange.
While specific long-term stability data for this compound stock solutions is not extensively published, we can infer its stability based on general knowledge of deuterated compounds and stability studies of the parent compound, Netupitant. The stability of a deuterated standard is heavily dependent on the position of the deuterium atoms. Labels on aromatic rings or stable alkyl chains are generally very stable, while those on heteroatoms or activated carbons can be more prone to exchange.
Table 1: Comparison of Internal Standard Stability
| Internal Standard | Typical Storage Conditions | Potential Stability Issues | Mitigation Strategies |
| This compound | -20°C or -80°C in aprotic solvents (e.g., acetonitrile, DMSO) | H/D exchange, especially in protic or aqueous solutions. Photodegradation. | Store in tightly sealed vials, protect from light, use aprotic solvents, and prepare fresh aqueous working solutions. |
| Non-deuterated Netupitant Analog | -20°C in aprotic solvents | May not perfectly co-elute with the analyte, leading to analytical variability. | Careful method development and validation to ensure consistent recovery and response. |
| Structurally Unrelated Internal Standard | Varies depending on the compound | Significant differences in extraction recovery, matrix effects, and chromatographic behavior. | Extensive validation is required to demonstrate that it accurately corrects for variability. |
Experimental Protocol: Long-Term Stability Assessment of this compound Stock Solution
This protocol outlines a comprehensive approach to evaluating the long-term stability of a this compound stock solution.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., HPLC-grade acetonitrile, DMSO)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL in acetonitrile).
-
Prepare replicate aliquots of the stock solution in amber vials, ensuring a tight seal.
-
Prepare a set of working solutions at a relevant concentration for analysis by diluting the stock solution.
3. Storage Conditions:
-
Store the stock solution aliquots under various conditions to assess stability:
-
Long-term: -20°C and -80°C
-
Accelerated: 4°C and 25°C
-
Photostability: In a photostability chamber or exposed to ambient light at 25°C.
-
4. Analytical Method:
-
Utilize a validated stability-indicating LC-MS/MS method for the quantification of this compound. The method should be able to separate this compound from any potential degradants.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Monitoring: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
-
5. Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term stability).
-
For accelerated stability, testing points could be 0, 1, 2, 3, and 6 months.
-
For photostability, testing should be performed after a defined light exposure.
6. Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point against a freshly prepared calibration curve.
-
Assess the percentage of degradation by comparing the concentration to the initial (time 0) concentration.
-
Monitor for the appearance of any new peaks in the chromatogram, which could indicate degradation products.
-
Evaluate the isotopic purity over time by monitoring the mass spectrum for any changes in the isotopic distribution, which could suggest H/D exchange.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Netupitant, the following diagrams are provided.
Caption: Experimental workflow for the long-term stability assessment of this compound stock solutions.
Netupitant is a selective neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is a key component of the signaling pathway for substance P, a neuropeptide involved in the emetic reflex.
Caption: Simplified signaling pathway of Substance P and the antagonistic action of Netupitant on the NK-1 receptor.
Conclusion
Safety Operating Guide
Safe Disposal of Netupitant D6: A Procedural Guide for Laboratory Professionals
For immediate reference, treat Netupitant D6 as a hazardous chemical waste. Do not dispose of it down the drain or in regular solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Identification and Safety Summary
This compound is a deuterated form of Netupitant, a pharmaceutical compound. The Safety Data Sheet (SDS) for this compound indicates several hazards that necessitate careful handling during disposal.[1]
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Suspected of damaging fertility or the unborn child.[1]
Due to these hazards, direct contact should be avoided, and environmental release must be prevented. The SDS explicitly states: "Do not allow to enter sewers/ surface or ground water."
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat to protect from skin contact. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the standard protocol for solid pharmaceutical chemical waste. This involves segregation, proper packaging and labeling, and disposal through a licensed hazardous waste contractor.
3.1 Segregation and Collection
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for this compound waste. The container should be clearly labeled as "Hazardous Chemical Waste."
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the compound into the designated hazardous waste container.
-
For empty original containers, if they are not triple-rinsed, they should also be disposed of as hazardous waste.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, do not pour it down the drain.
-
Collect the solution in a sealed, leak-proof, and appropriately labeled hazardous waste container. The container should be compatible with the solvent used.
-
Do not mix incompatible waste streams.
-
3.2 Packaging and Labeling
-
Container Integrity: Ensure the waste container is in good condition, with no leaks or cracks. Keep the container securely sealed when not in use.
-
Labeling: The hazardous waste label must be filled out completely and accurately, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
The name of the principal investigator and the laboratory location.
-
3.3 Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.
-
Safe Storage: The SAA should be away from drains and areas of high traffic. Ensure that incompatible chemicals are segregated.
3.4 Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies typically use high-temperature incineration for the destruction of solid pharmaceutical waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large or airborne spills, evacuate the area and contact your institution's EHS for emergency response.
-
Contain the Spill:
-
For small spills of solid this compound, carefully sweep or wipe up the material. Avoid creating dust.
-
Use an appropriate absorbent material for liquid spills.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be placed in the designated hazardous waste container for this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Netupitant D6: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling of Netupitant D6, a deuterated analog of the potent antiemetic drug Netupitant. Due to its classification—harmful if swallowed, causing skin and serious eye irritation, and suspected of damaging fertility or the unborn child—stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.[1] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the inherent hazards necessitate treating it as a potent pharmaceutical compound.
Engineering Controls: The First Line of Defense
Before any handling of this compound, appropriate engineering controls must be in place to minimize exposure. These are the primary means of containment and operator protection.
-
Ventilation: All manipulations of this compound powder, including weighing and dissolution, must be conducted within a certified chemical fume hood or a powder containment hood. A laboratory fume hood or another suitable form of local exhaust ventilation is essential.[2]
-
Closed Systems: For larger scale operations or repetitive tasks, the use of closed systems, such as glove boxes or isolators, is strongly recommended to provide the highest level of containment.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is required for all personnel handling this compound. The following table summarizes the minimum PPE requirements.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | For low-volume, short-duration tasks in a fume hood, a half-mask respirator with P100 (or equivalent) particulate filters is required. For higher-risk activities or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination and at regular intervals. Gloves must be inspected for integrity before use. |
| Eye/Face Protection | Safety Goggles and Face Shield | Tightly fitting chemical splash goggles are mandatory. A full-face shield should be worn over the goggles to provide an additional layer of protection against splashes and airborne particles. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat or coveralls made of a protective material like Tyvek® should be worn over personal clothing. |
| Foot Protection | Disposable Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the tracking of contamination. |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational procedures is critical to mitigate the risks associated with this compound.
Pre-Handling Preparations
-
Designated Area: Establish a designated and clearly marked area for handling this compound.
-
Decontamination Supplies: Ensure that a validated decontamination solution (e.g., 70% ethanol, followed by a suitable cleaning agent) is readily available in the work area.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
Step-by-Step Handling Protocol
-
PPE Donning: Put on all required PPE in the correct sequence in a clean area before entering the designated handling zone.
-
Weighing and Aliquoting: Conduct all weighing and transfer of powdered this compound within a chemical fume hood or other containment device. Use gentle scooping and handling techniques to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the potential for aerosolization. Keep containers covered as much as possible.
-
Post-Handling Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the approved cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management
In the event of a spill, immediately evacuate the area and alert others. Use a pre-prepared chemical spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter sewers or surface and ground water.[1]
Experimental Workflow for Safe Handling
Caption: Experimental workflow for handling this compound.
PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
